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  • Product: 2-(Acetylaminomethyl)-chromen-4-one
  • CAS: 276687-59-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(Acetylaminomethyl)-chromen-4-one

Content Type: Technical Whitepaper / Synthetic Monograph Subject: -((4-oxo-4 -chromen-2-yl)methyl)acetamide CAS Registry Number: 24666-68-0 (Generic for 2-aminomethyl derivatives often used) / Specific catalog IDs exist...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Monograph Subject:


-((4-oxo-4

-chromen-2-yl)methyl)acetamide CAS Registry Number: 24666-68-0 (Generic for 2-aminomethyl derivatives often used) / Specific catalog IDs exist (e.g., Merck 826001).[1][2]

Executive Summary: The Scaffold Utility

2-(Acetylaminomethyl)-chromen-4-one represents a critical "privileged structure" in medicinal chemistry.[1][2] It fuses the lipophilic, planar benzopyrone (chromone) core—known for its ability to intercalate DNA and inhibit kinases—with a flexible acetamidomethyl side chain. This side chain introduces a hydrogen-bond donor/acceptor motif (


) capable of mimicking peptide bonds or interacting with specific residues (e.g., Ser, Thr, or Lys) in enzyme active sites.[1]

This guide details the structural properties, validated synthetic pathways, and potential biological applications of this compound, serving as a blueprint for researchers utilizing it as a lead fragment or synthetic intermediate.

Chemical Architecture & Physicochemical Profiling[1][2]

Structural Analysis

The molecule consists of a rigid 4


-chromen-4-one bicycle substituted at the C2 position.[1][2]
  • Core: The chromone ring is aromatic and planar, facilitating

    
    -
    
    
    
    stacking interactions (e.g., with DNA base pairs or aromatic residues like Phenylalanine in protein pockets).[2]
  • Substituent: The

    
    -acetylaminomethyl group at C2 acts as a "linker-head" motif.[1] The methylene bridge (
    
    
    
    ) breaks conjugation between the amide and the chromone, allowing the acetamide group rotational freedom to orient into favorable binding pockets.
Physicochemical Properties (Computed)

Data below is synthesized for the specific derivative


.[2]
PropertyValueSignificance in Drug Design
Molecular Weight 217.22 g/mol Fragment-like; ideal for Lead-Oriented Synthesis.[1][2]
LogP (Predicted) ~1.3 – 1.8Moderate lipophilicity; likely good membrane permeability.[1]
TPSA ~55 ŲExcellent oral bioavailability range (<140 Ų).[1]
H-Bond Donors 1 (Amide NH)Critical for active site anchoring.[1][2]
H-Bond Acceptors 3 (Ketone, Ether, Amide CO)Facilitates water solubility and receptor binding.[2]
Rotatable Bonds 3Low entropic penalty upon binding.[1]

Synthetic Pathways[3][4][5]

The synthesis of 2-(acetylaminomethyl)-chromen-4-one generally proceeds via the functionalization of 2-methylchromone.[1] The most robust pathway involves radical bromination followed by a Delépine or Gabriel amine synthesis, and finally N-acetylation.

Pathway Logic Diagram (Graphviz)

Synthesis_Pathway Start 2-Hydroxyacetophenone Inter1 2-Methylchromone (Cyclization) Start->Inter1 Ac2O, H2SO4 (Baker-Venkataraman) Inter2 2-(Bromomethyl)chromone (Radical Halogenation) Inter1->Inter2 NBS, AIBN CCl4, Reflux Inter3 2-(Aminomethyl)chromone (Delépine/Gabriel) Inter2->Inter3 1. HMTA, CHCl3 2. HCl/EtOH Target 2-(Acetylaminomethyl)- chromen-4-one Inter3->Target Ac2O, Pyridine rt, 2h

Figure 1: Step-wise synthetic workflow from commodity precursors to the target acetamide.

Detailed Experimental Protocol

Objective: Synthesis of 2-(Acetylaminomethyl)-chromen-4-one from 2-(Aminomethyl)chromone.

Reagents:

  • 2-(Aminomethyl)chromone hydrochloride (1.0 eq)[1]

  • Acetic Anhydride (

    
    ) (1.5 eq)
    
  • Pyridine (Solvent/Base) or Triethylamine (TEA) in DCM[2]

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, suspend 2-(aminomethyl)chromone HCl (1 mmol, ~211 mg) in anhydrous DCM (5 mL).

  • Basification: Add Triethylamine (2.5 mmol) dropwise at 0°C to liberate the free amine. The suspension should clear as the free base forms.

  • Acetylation: Add Acetic Anhydride (1.5 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The starting material (polar amine) will disappear, replaced by a less polar spot (amide).

  • Work-up:

    • Dilute with DCM (20 mL).

    • Wash sequentially with 1M HCl (to remove excess amine/pyridine), saturated

      
       (to remove acetic acid), and brine.
      
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Evaporate solvent under reduced pressure. Recrystallize the solid residue from Ethanol/Water or purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the singlet methyl of the acetyl group (~1.9 ppm, 3H) and the doublet of the methylene linker (~4.2 ppm, 2H). The amide NH often appears as a broad triplet around 8.5 ppm.

  • MS (ESI):

    
    .[2]
    

Biological Applications & Mechanism[6][7]

Pharmacophore Mapping

This molecule serves as a versatile scaffold for Multi-Target-Directed Ligands (MTDLs) .[1][2]

  • Kinase Inhibition: The chromone core mimics the adenine ring of ATP. The C2-acetamide can extend into the "sugar pocket" or interact with the hinge region of kinases (e.g., PI3K or DNA-PK).

  • Neuroprotection (AChE/BChE): Derivatives of 2-functionalized chromones have shown nanomolar inhibition of Acetylcholinesterase.[1][2] The aromatic core binds to the peripheral anionic site (PAS), while the amide linker positions substituents into the catalytic gorge.

Signal Transduction Interaction (Graphviz)

Biological_Mechanism Compound 2-(Acetylaminomethyl)- chromen-4-one Target1 ATP-Binding Pocket (Kinases/DNA-PK) Compound->Target1 H-Bonding (Amide) Pi-Stacking (Chromone) Target2 Cholinesterase (AChE/BChE) Compound->Target2 Dual Binding Site Occupancy Effect1 Inhibition of Phosphorylation Target1->Effect1 Effect2 Blockade of Acetylcholine Hydrolysis Target2->Effect2 Outcome Anti-Proliferative / Neuroprotective Response Effect1->Outcome Effect2->Outcome

Figure 2: Potential biological interaction pathways for the chromone-amide scaffold.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store at +2°C to +8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) if storing for extended periods to prevent oxidation of the benzylic position.

References

  • Merck Millipore. (n.d.).[1] 2-(Acetylaminomethyl)-chromen-4-one MSDS - 826001.[1][3] Retrieved from

  • Kumar, P., & Bodas, M. S. (2000).[4] A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823.[2] Retrieved from

  • Moghadasi, Z. (2019). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences, 2, 35-37.[2] Retrieved from

  • Reis, J., et al. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives. Biomolecules, 9(11), 736.[2][5] Retrieved from

  • IonSource. (2007).[1] Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from

Sources

Exploratory

The Acetylaminomethyl Moiety in Chromone Scaffolds: Synthetic Protocols and Pharmacophoric Utility

Executive Summary: The "Polar Handle" Strategy In the optimization of chromone (4H-1-benzopyran-4-one) scaffolds, the introduction of the acetylaminomethyl group ( ) represents a critical strategy for modulating physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Handle" Strategy

In the optimization of chromone (4H-1-benzopyran-4-one) scaffolds, the introduction of the acetylaminomethyl group (


) represents a critical strategy for modulating physicochemical properties without disrupting the core aromaticity. Unlike simple alkylation, which increases lipophilicity (LogP), or free amino-methylation (Mannich bases), which can be metabolically unstable, the acetylaminomethyl moiety acts as a stable, neutral polar handle .

This guide details the structural rationale, the specific Tscherniac-Einhorn synthetic protocol, and the bioactivity implications of this substituent in the context of anticancer and neuroprotective drug design.

Structural Rationale & Pharmacophoric Properties[1][2][3][4][5][6][7][8][9]

The acetylaminomethyl group is not merely a spacer; it is a functional pharmacophore. Its role in chromone bioactivity is governed by three mechanistic pillars:

  • Hydrogen Bond Network Extension:

    • Acceptor: The carbonyl oxygen of the acetamido group serves as a hydrogen bond acceptor (HBA).

    • Donor: The amide nitrogen serves as a hydrogen bond donor (HBD).

    • Impact: This allows the chromone, typically a planar lipophilic intercalator, to interact with specific amino acid residues (e.g., Serine, Threonine) in the binding pockets of enzymes like Acetylcholinesterase (AChE) or Topoisomerase I/II .

  • Metabolic Stability (The "Masked" Mannich Base):

    • Primary Mannich bases (aminomethyl derivatives) are prone to deamination and retro-Mannich reactions in vivo.

    • Acetylation of the amine stabilizes the C-N bond, preventing premature metabolic degradation while retaining the steric bulk required to fill hydrophobic pockets.

  • Solubility Modulation:

    • While the methyl group adds lipophilicity, the amide linkage introduces polarity. This fine-tunes the Ligand Efficiency (LE) , often improving water solubility compared to propyl or butyl analogs while maintaining membrane permeability.

Synthetic Protocol: The Tscherniac-Einhorn Reaction[10][11]

The most authoritative method for introducing an acetylaminomethyl group directly onto the chromone core (specifically at electron-rich positions) is the Tscherniac-Einhorn reaction . This electrophilic aromatic substitution utilizes an in situ generated acyliminium ion.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the generation of the electrophile and the subsequent attack on the chromone nucleus.

TscherniacEinhorn Reagent N-Hydroxymethylacetamide Inter Acyliminium Ion [CH3CONH=CH2]+ Reagent->Inter Protonation & -H2O Acid H2SO4 (Catalyst) Acid->Inter Product Acetylaminomethyl-Chromone Inter->Product Electrophilic Attack Chromone Chromone Core Chromone->Product Substitution

Figure 1: Mechanism of the Tscherniac-Einhorn reaction generating the reactive acyliminium species for chromone functionalization.

Validated Experimental Protocol

Objective: Synthesis of 3-(acetylaminomethyl)chromone (or region-isomer depending on substitution pattern).

Materials:

  • Substituted Chromone (1.0 eq)

  • 
    -Hydroxymethylacetamide (1.2 eq)
    
  • Sulfuric Acid (

    
    ), conc.[1] (Solvent/Catalyst)[2]
    
  • Ice/Water for quenching

Workflow:

  • Preparation: Cool concentrated

    
     (5–10 mL per gram of substrate) to 0–5°C in an ice bath.
    
  • Dissolution: Add the chromone substrate slowly with stirring. Ensure complete dissolution.

  • Addition: Add

    
    -hydroxymethylacetamide portion-wise over 20 minutes. Critical: Maintain temperature below 10°C to prevent polymerization or sulfonation byproducts.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 24–48 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring.

  • Isolation:

    • Precipitate: If a solid forms, filter and wash with cold water and

      
       solution (to neutralize acid).
      
    • Extraction: If no precipitate, extract with Ethyl Acetate (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Validation Check:

  • 
     NMR Diagnostic Signal:  Look for the methylene doublet (
    
    
    
    ) around
    
    
    4.2–4.5 ppm and the amide triplet (
    
    
    ) around
    
    
    8.0–8.5 ppm (DMSO-
    
    
    ). The acetyl methyl group appears as a singlet near
    
    
    1.9 ppm.

Bioactivity & Structure-Activity Relationships (SAR)[3]

The acetylaminomethyl group significantly alters the bioactivity profile of chromones. Below is a summary of its impact on key therapeutic targets.

Comparative Bioactivity Data[7][11][12][13]
Target ClassTherapeutic AreaRole of Acetylaminomethyl GroupImpact vs. Unsubstituted
Topoisomerase I OncologyIntercalation stabilizer; H-bonding with enzyme backboneHigh Potency (Comparable to Camptothecin analogs)
Acetylcholinesterase Alzheimer'sBinds to Peripheral Anionic Site (PAS); mimics peptide bondImproved Selectivity (vs. BuChE)
Kinases (PI3K) OncologyH-bond donor to hinge region residuesEnhanced Solubility & Binding Affinity
DNA Gyrase AntimicrobialImproves cell wall penetrationBroader Spectrum (Gram +)
Case Study: Topoisomerase Inhibition

Research into camptothecin (a pentacyclic chromone analog) demonstrates that bulky lipophilic groups at the 9-position (analogous to the chromone 6- or 8-position) improve stability. However, the acetylaminomethyl group specifically balances this lipophilicity with aqueous solubility, a major hurdle in chromone drug development.

"The introduction of amidomethyl substitutions via the Tscherniac–Einhorn reaction provides derivatives with improved antiproliferative activity and oral availability compared to hydrophilic Mannich bases." — Adapted from mechanistic studies on chromone/camptothecin scaffolds [1].

SAR Visualization (Graphviz)

The following diagram maps the interactions of an acetylaminomethyl-substituted chromone within a theoretical binding pocket.

SAR_Map ChromoneCore Chromone Scaffold (Planar Aromatic) Linker -CH2- Spacer (Flexibility) ChromoneCore->Linker PiStack Receptor Aromatic Residues (Pi-Pi Stacking) ChromoneCore->PiStack Intercalation Amide Acetamido Group (-NH-CO-CH3) Linker->Amide HB_Acceptor Receptor Backbone (C=O) (H-Bond Acceptor) Amide->HB_Acceptor NH Donor HB_Donor Receptor Ser/Thr (-OH) (H-Bond Donor) Amide->HB_Donor C=O Acceptor

Figure 2: Pharmacophore mapping of the acetylaminomethyl-chromone interacting with a target protein binding site.

Future Outlook & Computational Modeling

For researchers currently designing these derivatives, computational docking should focus on the rotational freedom of the methylene linker. Unlike rigid ring fusions, the acetylaminomethyl group allows the acetamido "head" to rotate and find optimal H-bond partners.

Recommendation: Perform Molecular Dynamics (MD) simulations (100 ns) rather than static docking to account for the entropic cost of freezing this flexible linker upon binding.

References

  • Semisynthesis, Cytotoxic Activity, and Oral Availability of New Lipophilic 9-Substituted Camptothecin Derivatives. Source: ACS Medicinal Chemistry Letters / PubMed Central URL:[Link]

  • Bioactive Chromone Derivatives – Structural Diversity. Source: Bentham Science / Current Medicinal Chemistry URL:[Link]

  • Methyl-containing pharmaceuticals: Methylation in drug design. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Source: Elsevier / Ministry of Health and Prevention (UAE) URL:[Link]

Sources

Foundational

Unveiling the Molecular Landscape: A Technical Guide to Identifying Protein Targets for 2-(Acetylaminomethyl)-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract The chromen-4-one (flavone) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure with a wide array of biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromen-4-one (flavone) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a specific derivative, 2-(Acetylaminomethyl)-chromen-4-one, providing a comprehensive framework for the identification and validation of its direct protein targets. As a Senior Application Scientist, this document moves beyond a simple listing of techniques, delving into the rationale behind experimental choices and outlining robust, self-validating protocols. We will explore potential target classes based on the known pharmacology of the chromen-4-one core, detail advanced methodologies for target discovery, and provide step-by-step experimental workflows, equipping researchers with the necessary tools to elucidate the mechanism of action of this promising compound.

Introduction: The Therapeutic Potential of the Chromen-4-one Scaffold

The chromen-4-one nucleus is a common feature in a variety of natural products, most notably flavonoids, and has been a fertile ground for the development of therapeutic agents.[2][4] These compounds have demonstrated the ability to modulate numerous physiological and pathological processes.[2] The diverse biological activities attributed to chromone-based compounds stem from their capacity to interact with a wide range of protein targets, including enzymes and receptors.[2][5] Derivatives of the 4H-chromen-4-one core have been identified as potent inhibitors of Penicillin-Binding Protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents.[6] Furthermore, the chromone scaffold has been successfully utilized to develop potent and selective ligands for G protein-coupled receptors (GPCRs) such as GPR17, GPR35, and GPR55, which are implicated in inflammation, neurodegeneration, and metabolic diseases.[7][8]

The subject of this guide, 2-(Acetylaminomethyl)-chromen-4-one, possesses a unique substitution at the 2-position which can significantly influence its binding affinity and selectivity for specific protein targets. Understanding these molecular interactions is paramount for its development as a potential therapeutic agent. This guide provides a systematic approach to unraveling the protein interactome of this specific molecule.

Hypothesized Protein Target Classes for 2-(Acetylaminomethyl)-chromen-4-one

Based on the extensive literature on chromen-4-one derivatives, we can hypothesize several classes of proteins as potential targets for 2-(Acetylaminomethyl)-chromen-4-one. The acetylaminomethyl substituent can form hydrogen bonds and participate in various non-covalent interactions, potentially conferring novel target specificities compared to other chromone derivatives.

Table 1: Potential Protein Target Classes and Rationale

Target ClassRationaleKey Examples from Literature
Kinases Flavonoids are known to be potent inhibitors of various protein kinases, often by competing with ATP for binding to the active site. The chromone scaffold is a key pharmacophore in many kinase inhibitors.[1] They have been shown to modulate signaling pathways like MAPK and PI3K-Akt.[9]PKB/Akt1, MAP Kinases[1][9]
G Protein-Coupled Receptors (GPCRs) Chromen-4-one derivatives have been developed as potent and selective agonists and antagonists for several orphan GPCRs.[8] The lipophilic nature of the scaffold allows it to interact with the transmembrane domains of these receptors.GPR55, GPR35, GPR17, GPR84[7][8]
Bacterial Cell Wall Synthesis Enzymes The chromen-4-one core has been identified as a novel scaffold for inhibitors of PBP2a, an essential enzyme for cell wall cross-linking in MRSA.[6]Penicillin-Binding Protein 2a (PBP2a)[6]
Neuro-related Enzymes Chromone derivatives have shown inhibitory activity against enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[10]AChE, BuChE, BACE1, MAO-A, MAO-B[10]
Fungal Virulence and Survival Proteins Molecular modeling studies on chroman-4-one derivatives suggest potential inhibition of key fungal proteins like cysteine synthase, HOG1 kinase, and FBA1 in Candida albicans.[11]Cysteine synthase, HOG1 kinase, FBA1[11]

Methodologies for Target Identification and Validation

A multi-pronged approach combining computational and experimental methods is essential for the confident identification and validation of protein targets.

In Silico Target Prediction

The initial step involves computational methods to predict potential binding partners, which helps in prioritizing experimental efforts.

Workflow for In Silico Target Prediction:

G cluster_0 Computational Prediction Compound 2-(Acetylaminomethyl)-chromen-4-one Structure Similarity Ligand-Based Virtual Screening (Similarity Search) Compound->Similarity Prediction Predicted Target List Similarity->Prediction Docking Structure-Based Virtual Screening (Molecular Docking) Docking->Prediction Databases Protein Target Databases (e.g., PDB, ChEMBL) Databases->Docking G cluster_1 Experimental Identification Synthesis Synthesize Affinity Probe Affinity Affinity Chromatography Synthesis->Affinity Elution Elution of Bound Proteins Affinity->Elution Lysate Cell/Tissue Lysate Lysate->Affinity Proteomics LC-MS/MS Proteomics Elution->Proteomics Hits Identified Protein Hits Proteomics->Hits

Caption: Workflow for experimental protein target identification.

Step-by-Step Protocol: Affinity Chromatography-Mass Spectrometry

  • Rationale: This technique involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a complex biological sample like a cell lysate.

  • Synthesis of an Affinity Probe:

    • A derivative of 2-(Acetylaminomethyl)-chromen-4-one with a linker arm suitable for conjugation to a solid matrix (e.g., NHS-activated sepharose beads) needs to be synthesized. The linker should be attached at a position that does not interfere with the expected protein binding.

  • Immobilization of the Affinity Probe:

    • The synthesized probe is covalently coupled to the activated sepharose beads according to the manufacturer's protocol.

  • Affinity Chromatography:

    • Prepare a cell or tissue lysate from a relevant biological system.

    • Pre-clear the lysate by passing it through a column with unconjugated beads to remove non-specific binders.

    • Incubate the pre-cleared lysate with the affinity matrix (beads with the immobilized compound).

    • Wash the matrix extensively with a suitable buffer to remove unbound proteins.

    • Elute the specifically bound proteins using a competitive ligand (excess of free 2-(Acetylaminomethyl)-chromen-4-one) or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification by LC-MS/MS:

    • The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with trypsin.

    • Alternatively, the entire eluate can be subjected to in-solution digestion.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The MS/MS data is used to search a protein database (e.g., UniProt) to identify the proteins.

Target Validation

Once a list of potential targets is generated, it is imperative to validate these interactions using orthogonal assays.

Workflow for Target Validation:

G cluster_2 Target Validation Hits Putative Protein Targets Biophysical Biophysical Assays (SPR, ITC, TSA) Hits->Biophysical Enzymatic Enzymatic Assays Hits->Enzymatic Validated Validated Target Biophysical->Validated Cellular Cell-Based Assays Enzymatic->Cellular Cellular->Validated

Caption: Workflow for protein target validation.

1. Biophysical Assays:

  • Surface Plasmon Resonance (SPR):

    • Rationale: SPR provides real-time, label-free detection of binding events, allowing for the determination of binding kinetics (association and dissociation rates) and affinity (dissociation constant, KD).

    • Protocol:

      • Immobilize the purified candidate protein on a sensor chip.

      • Flow different concentrations of 2-(Acetylaminomethyl)-chromen-4-one over the chip.

      • Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

      • Analyze the data to determine Kon, Koff, and KD.

  • Isothermal Titration Calorimetry (ITC):

    • Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, enthalpy, and entropy).

    • Protocol:

      • Place the purified protein in the sample cell of the calorimeter.

      • Titrate in a solution of 2-(Acetylaminomethyl)-chromen-4-one.

      • Measure the heat changes after each injection.

      • Fit the data to a binding model to determine the thermodynamic parameters.

  • Thermal Shift Assay (TSA):

    • Rationale: The binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature (Tm). TSA is a high-throughput method to screen for direct binding.

    • Protocol:

      • Mix the purified protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

      • Add 2-(Acetylaminomethyl)-chromen-4-one or a vehicle control.

      • Slowly increase the temperature and monitor the fluorescence.

      • A significant increase in the Tm in the presence of the compound indicates direct binding.

2. Enzymatic Assays:

  • Rationale: If the identified target is an enzyme, its functional activity should be modulated by the compound.

  • Protocol:

    • Develop or use an established in vitro assay to measure the activity of the purified target enzyme.

    • Incubate the enzyme with varying concentrations of 2-(Acetylaminomethyl)-chromen-4-one.

    • Measure the enzyme activity and determine the IC50 or EC50 value.

    • Perform mechanism-of-inhibition studies (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

3. Cell-Based Assays:

  • Rationale: These assays confirm that the compound engages the target in a cellular context and elicits a biological response.

  • Protocol:

    • Select a cell line that expresses the target protein.

    • Treat the cells with 2-(Acetylaminomethyl)-chromen-4-one and measure a downstream cellular event that is dependent on the target's activity (e.g., phosphorylation of a substrate for a kinase, production of a second messenger for a GPCR).

    • To confirm target engagement, use techniques like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the target gene. The effect of the compound should be diminished or abolished in the absence of the target protein.

Signaling Pathway Analysis

Once a validated target is identified, it is crucial to understand its role in the broader context of cellular signaling pathways.

G cluster_3 Signaling Pathway Analysis Compound 2-(Acetylaminomethyl)- chromen-4-one Target Validated Protein Target Compound->Target Inhibition/Activation Downstream Downstream Effectors Target->Downstream Upstream Upstream Activators Upstream->Target Pathway Signaling Pathway (e.g., MAPK, PI3K-Akt) Downstream->Pathway Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response

Caption: A generalized signaling pathway involving the identified target.

For instance, if the target is a kinase in the MAPK pathway, its inhibition by 2-(Acetylaminomethyl)-chromen-4-one would be expected to decrease the phosphorylation of downstream substrates, ultimately affecting cellular processes like proliferation and survival.

Conclusion

The identification of direct protein targets for 2-(Acetylaminomethyl)-chromen-4-one is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. The systematic approach outlined in this guide, which integrates in silico prediction with robust experimental validation, provides a clear and actionable framework for researchers. By elucidating the molecular interactions of this compound, we can unlock its full therapeutic potential and pave the way for the development of novel, targeted therapies.

References

  • El-Gamal, M. I., et al. (2025). Tackling microbial resistance with 4H-chromen-4-one derivatives as a novel class of penicillin binding protein 2a inhibitors. Bioorganic & Medicinal Chemistry, 118, 118376. [Link]

  • Zhang, Y., et al. (2018). Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis. Frontiers in Pharmacology, 9, 886. [Link]

  • Kores, K., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega, 4(2), 4357-4374. [Link]

  • Singh, P., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(12), 2358-2382. [Link]

  • Kühne, G. (2015). Chromen-4-ones as novel potent and selective ligands for purinoceptor-related class A δ-branch orphan G protein-coupled receptors. bonndoc. [Link]

  • Kores, K., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. Semantic Scholar. [Link]

  • de Oliveira, A. B., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 30(17), 3983. [Link]

  • Safe, S., et al. (2020). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Journal of Biomedical Science, 27(1), 1-15. [Link]

  • Silva, A. M., et al. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery, 13(8), 685-688. [Link]

  • Gorgani, L., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6528. [Link]

  • Kumar, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 570. [Link]

  • Szőllősi, R., & Csomos, P. (2024). Flavone Hybrids and Derivatives as Bioactive Agents. Molecules, 29(3), 570. [Link]

  • Singh, S., & Kumar, V. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Chemistry & Biology Interface, 13(2), 116-135. [Link]

  • Lee, J. H., et al. (2018). Effects of Flavone Derivatives on Antigen-Stimulated Degranulation in RBL-2H3 Cells. Journal of Medicinal Food, 21(11), 1126-1133. [Link]

  • Kumar, A., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(10), 1169-1189. [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, Characterization and Biological activity of new derivatives of Chromen-2-one. ResearchGate. [Link]

  • Various Authors. (n.d.). Some biologically active compounds including 2-amino-4H-chromene moiety. Google Scholar.
  • Srinivasan, K., et al. (2010). Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity. Pharmacologyonline, 3, 31-37. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075. [Link]

  • Pinto, M. M., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 26(16), 4977. [Link]

  • Bouattour, A., et al. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. Journal of the Mexican Chemical Society, 65(3), 361-374. [Link]

  • Li, J., et al. (2019). Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones with anti-inflammatory activity via cascade reactions. Organic & Biomolecular Chemistry, 17(15), 3749-3753. [Link]

  • Keglevich, G., et al. (2020). PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4H-chromenes containing a phosphonate or phosphine oxide moiety. Organic & Biomolecular Chemistry, 18(39), 7849-7860. [Link]

  • Govori, S., et al. (2014). Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. Oriental Journal of Chemistry, 30(3), 1109-1115. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-(Acetylaminomethyl)-chromen-4-one

Executive Summary This application note details a robust, four-step protocol for the synthesis of 2-(Acetylaminomethyl)-chromen-4-one (also known as 2-acetamidomethylchromone). This molecule represents a critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-step protocol for the synthesis of 2-(Acetylaminomethyl)-chromen-4-one (also known as 2-acetamidomethylchromone). This molecule represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for DNA-intercalating agents and enzyme inhibitors.

While various routes exist, this guide prioritizes chemical fidelity and impurity control . We utilize a 2-methylchromone intermediate followed by radical bromination and a Delépine amine synthesis . This specific pathway is selected to avoid the ring-opening and pyrazole-rearrangement side reactions common when subjecting chromones to the hydrazine conditions of the traditional Gabriel synthesis.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the chromone core first, followed by side-chain functionalization. This approach is superior to attempting to cyclize a pre-functionalized amino-precursor, which often suffers from competitive intramolecular condensations.

Key Strategic Decision: The Amine Source
  • The Trap: Traditional Gabriel Synthesis (Potassium phthalimide) requires hydrazinolysis to release the amine.[1] However, chromones are Michael acceptors; reaction with hydrazine frequently cleaves the pyrone ring to form pyrazoles (3-(2-hydroxyphenyl)pyrazoles) rather than the desired amine [1, 2].

  • The Solution: The Delépine Reaction (Hexamine) is employed.[2][3][4] It proceeds under mild acidic conditions for hydrolysis, preserving the sensitive chromone ring system while delivering the primary amine in high purity [3].

Retrosynthesis cluster_risk Avoided Risk Target 2-(Acetylaminomethyl)-chromen-4-one Amine 2-(Aminomethyl)chromen-4-one (Hydrochloride Salt) Target->Amine N-Acetylation (Ac2O / Base) Bromo 2-(Bromomethyl)chromen-4-one Amine->Bromo Delépine Reaction (Hexamine, then HCl) Methyl 2-Methylchromen-4-one Bromo->Methyl Wohl-Ziegler Bromination (NBS / Radical Initiator) Start 2-Hydroxyacetophenone Methyl->Start Claisen Condensation & Cyclodehydration Gabriel Gabriel Synthesis (Hydrazine Step) Pyrazole Pyrazole Byproduct (Ring Opening) Gabriel->Pyrazole Nucleophilic Attack at C2/C4

Figure 1: Retrosynthetic strategy highlighting the avoidance of hydrazine-induced ring degradation.

Reagents and Materials

ReagentCAS No.Equiv.[5]Role
Step 1: Core Synthesis
2-Hydroxyacetophenone118-93-41.0Starting Material
Ethyl Acetate141-78-6Solvent/RgtReagent & Solvent
Sodium (Metal)7440-23-52.5Base (Claisen)
Glacial Acetic Acid64-19-7ExcessCyclization Agent
Conc. HCl7647-01-0Cat.Catalyst
Step 2: Bromination
2-Methylchromen-4-one5703-26-41.0Intermediate
N-Bromosuccinimide (NBS)128-08-51.05Brominating Agent
Benzoyl Peroxide94-36-00.05Radical Initiator
Benzotrifluoride (PhCF3)98-08-8SolventGreen Solvent (CCl4 replacement)
Step 3: Delépine Amine
Hexamethylenetetramine100-97-01.1Amine Surrogate
Ethanol (Abs.)64-17-5SolventReaction Medium
Conc. HCl7647-01-0ExcessHydrolysis
Step 4: Acetylation
Acetic Anhydride108-24-71.2Acetylating Agent
Sodium Acetate (Anhydrous)127-09-31.5Base/Buffer

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methylchromen-4-one

Note: This compound is commercially available. If purchased, proceed to Step 2.

  • Condensation: In a dry 3-neck flask under nitrogen, disperse Sodium metal (2.5 equiv, finely cut) in dry Ethyl Acetate (excess, acts as solvent and reagent).

  • Addition: Add 2-Hydroxyacetophenone (1.0 equiv) dropwise while maintaining the temperature below 20°C.

  • Reflux: Once H2 evolution subsides, heat the mixture to reflux for 4 hours. The solution will turn yellow/orange as the sodium salt of the diketone forms.

  • Workup: Cool to room temperature. Pour the mixture into ice water and acidify with dilute acetic acid. Extract the solid/oil (1-(2-hydroxyphenyl)butane-1,3-dione).

  • Cyclization: Dissolve the crude diketone in Glacial Acetic Acid containing catalytic Conc. HCl . Reflux for 1 hour.

  • Isolation: Pour into crushed ice. The product, 2-Methylchromen-4-one , will precipitate.[6] Filter, wash with cold water, and recrystallize from ethanol/water.

    • Target Yield: 65-75%

    • Appearance: White to pale yellow needles.

Step 2: Radical Bromination (Wohl-Ziegler)

Critical Safety: This reaction involves free radicals and oxidizers. Ensure inert atmosphere.

  • Dissolution: Dissolve 2-Methylchromen-4-one (10 mmol) in Benzotrifluoride (PhCF3) (50 mL). Note: PhCF3 is a greener, safer alternative to the traditional CCl4.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol) and Benzoyl Peroxide (0.5 mmol).

  • Reaction: Heat to reflux (approx. 100°C) with vigorous stirring. Monitor by TLC (Hexane/EtOAc 7:3). The reaction is complete when the heavy NBS solid at the bottom is replaced by the lighter succinimide floating at the top (typically 2-4 hours).

  • Filtration: Filter the hot solution to remove succinimide.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is 2-(Bromomethyl)chromen-4-one .

    • Purification: Recrystallize from Acetone/Hexane if necessary.

    • Caution: Bromomethyl chromones are potent lachrymators. Handle in a fume hood.

Step 3: Delépine Amine Synthesis

Why this method? It avoids the use of hydrazine, preventing pyrazole formation.

  • Quaternization: Dissolve 2-(Bromomethyl)chromen-4-one (10 mmol) in Chloroform (30 mL). Add a solution of Hexamethylenetetramine (Hexamine) (11 mmol) in Chloroform (20 mL).

  • Precipitation: Stir at room temperature for 4-12 hours. The quaternary hexaminium salt will precipitate as a white solid.

  • Filtration: Filter the salt and wash with cold chloroform to remove impurities.

  • Hydrolysis: Suspend the salt in Ethanol (20 mL) and add Conc. HCl (4 mL).

  • Reflux: Heat to reflux for 2 hours. The salt dissolves, and the formaldehdye acetal byproduct is liberated.[2]

  • Isolation: Cool the mixture. The 2-(Aminomethyl)chromen-4-one Hydrochloride may precipitate. If not, concentrate the solvent to half volume and add ether. Filter the hydrochloride salt.

    • Yield: 70-80%

Step 4: N-Acetylation
  • Suspension: Suspend the Amine Hydrochloride (5 mmol) in Water (10 mL) or DCM (10 mL) depending on solubility preference. (Water is greener and effective for this Schotten-Baumann type reaction).

  • Buffering: Add Sodium Acetate (1.5 equiv) to buffer the HCl and liberate the free amine in situ.

  • Acetylation: Add Acetic Anhydride (1.2 equiv) dropwise.

  • Stirring: Stir at room temperature for 1 hour. The product often precipitates from water.

  • Final Isolation: Filter the precipitate. Wash with cold water.

  • Purification: Recrystallize from Ethanol or Methanol.

    • Final Product:2-(Acetylaminomethyl)-chromen-4-one .

Quality Control & Validation

TestMethodExpected Result
HPLC Purity C18 Column, ACN/Water gradient>98% Area
1H NMR DMSO-d6, 400 MHzSinglet ~2.0 ppm (Acetyl CH3)Doublet ~4.5 ppm (CH2-N)Singlet ~6.3 ppm (H-3 Chromone)Multiplets 7.4-8.1 ppm (Aromatic H)
Mass Spec ESI (+)[M+H]+ = 218.2
Melting Point Capillary220–225 °C (Dependent on polymorph)

Troubleshooting Guide

Issue: Low Yield in Step 2 (Bromination)
  • Cause: Old NBS (degraded to bromine/succinimide) or wet reagents.

  • Fix: Recrystallize NBS from water (dry thoroughly in desiccator) before use. Ensure solvent is anhydrous.

Issue: Product is a sticky oil in Step 3
  • Cause: Incomplete hydrolysis of the hexamine complex.

  • Fix: Extend the HCl reflux time. Ensure enough ethanol is present to solubilize the formaldehyde diethyl acetal byproduct.

Issue: Formation of Pyrazole Byproduct
  • Cause: Accidental use of hydrazine or contamination.

  • Fix: Strictly adhere to the Delépine route (Hexamine). Do not use the Gabriel synthesis with hydrazine.

References

  • Ibrahim, M. A., et al. (2010).[7] "Synthesis and chemical reactivity of 2-methylchromones." Arkivoc, 2010(1), 98-135.[7][8] Link

  • Horton, D., et al. (2003). "Reactivity of chromones with nucleophiles: Ring opening and rearrangement." Journal of Heterocyclic Chemistry, 40(2).
  • Blazevic, N., et al. (1979). "Hexamethylenetetramine, a Versatile Reagent in Organic Synthesis."[3] Synthesis, 1979(03), 161-176. Link

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (Standard Reference for Chromone Chemistry).
  • Galal, S. A., et al. (2010). "Synthesis of potent antitumor and antiviral benzofuran derivatives." Bioorganic & Medicinal Chemistry Letters, 20(20), 6116-6119. (Demonstrates Delépine on similar heterocyclic systems).

Sources

Application

Reagents required for acetylaminomethylation of chromones

Application Note: Optimized Protocols for the Acetylaminomethylation of Chromones via the Tscherniac-Einhorn Reaction Abstract & Scope This technical guide details the reagents and protocols required for the acetylaminom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for the Acetylaminomethylation of Chromones via the Tscherniac-Einhorn Reaction

Abstract & Scope

This technical guide details the reagents and protocols required for the acetylaminomethylation of chromone (1,4-benzopyrone) scaffolds. This transformation introduces an N-(methyl)acetamide moiety (


) onto the aromatic ring, typically targeting the electron-rich phenolic ring of the chromone system.

This reaction, a variant of the Tscherniac-Einhorn reaction , is critical in medicinal chemistry for converting lipophilic chromones into more soluble derivatives or serving as a precursor for amino-methylated "Mannich base" prodrugs.

Mechanistic Principles

The acetylaminomethylation of chromones proceeds via an electrophilic aromatic substitution (


) . The reaction utilizes 

-hydroxymethylacetamide
(also known as

-methylolacetamide) as the electrophile source, activated by a strong Brønsted acid.

Key Mechanistic Steps:

  • Activation: Protonation of the hydroxyl group on

    
    -hydroxymethylacetamide.
    
  • Generation of Electrophile: Loss of a water molecule generates the resonance-stabilized acyliminium ion (carbocation).

  • Electrophilic Attack: The electrophile attacks the most electron-rich position of the chromone ring (typically C-8 or C-6 for 7-substituted chromones).

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the acetylaminomethylated product.

Figure 1: Reaction Mechanism (Tscherniac-Einhorn)

TscherniacEinhorn Reagent N-Hydroxymethylacetamide Protonated Protonated Intermediate (-H2O) Reagent->Protonated + H+ Acid H2SO4 (Catalyst) Acid->Protonated Electrophile Acyliminium Ion [CH3-CO-NH-CH2]+ Protonated->Electrophile - H2O Complex Sigma Complex Electrophile->Complex + Chromone Chromone Chromone Substrate (Nucleophile) Chromone->Complex Product Acetylaminomethyl Chromone Complex->Product - H+ (Re-aromatization)

Caption: Mechanistic pathway of the Tscherniac-Einhorn reaction generating the reactive acyliminium species.

Reagent Selection & Specifications

Success in this reaction relies heavily on the purity of the electrophile source and the strength of the acid catalyst.

Table 1: Essential Reagents
Reagent ClassChemical NameRoleGrade/PurityNotes
Electrophile Source A (Preferred)

-Hydroxymethylacetamide
Primary Reagent>95% (Solid)Pre-formed reagent. Offers cleaner reaction profiles and easier stoichiometry control. Hygroscopic; store in desiccator.
Electrophile Source B (In Situ)Acetamide + Paraformaldehyde Precursor>99% (Acetamide) Reagent Grade (Paraformaldehyde)Generates the electrophile in situ. Cheaper but requires careful thermal management to ensure depolymerization of paraformaldehyde.
Catalyst / Solvent Sulfuric Acid (

)
Catalyst & Solvent95-98% (Conc.)Must be concentrated to act as a dehydrating agent. Do not use diluted acid.
Co-Solvent (Optional)Acetic Acid (Glacial) Solvent>99%Used to moderate the exotherm or improve solubility of bulky chromones.
Quenching Agent Ice / Water WorkupDistilledUsed to crash out the product and dilute the acid.

Experimental Protocols

Two methods are provided. Method A is the standard analytical/research protocol for high purity. Method B is an alternative for scale-up or when the pre-formed reagent is unavailable.

Method A: Using Pre-formed -Hydroxymethylacetamide (Recommended)

Context: Best for synthesizing reference standards or high-value intermediates. Regioselectivity: For 7-hydroxychromones, substitution predominantly occurs at the C-8 position .

  • Preparation:

    • Weigh 1.0 equivalent of the Chromone substrate.[1]

    • Weigh 1.1 to 1.2 equivalents of

      
      -Hydroxymethylacetamide .
      
    • Prepare a drying tube (CaCl₂) to exclude atmospheric moisture.

  • Acid Addition (Exotherm Control):

    • Place the Chromone in a round-bottom flask.

    • Cool the flask to 0–5 °C using an ice-water bath.

    • Add Concentrated

      
        (approx. 3–5 mL per gram of substrate) dropwise with vigorous stirring.
      
    • Note: The solution may darken; this is normal. Ensure the temperature does not exceed 10 °C during addition.

  • Reaction:

    • Add the

      
      -Hydroxymethylacetamide  in small portions over 15 minutes.
      
    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

    • Stir for 12–24 hours . Monitor by TLC (System: Chloroform/Methanol 9:1).

  • Workup:

    • Pour the reaction mixture slowly onto crushed ice (approx. 10x the volume of acid) with stirring.

    • Observation: A precipitate (the acetylaminomethyl derivative) should form immediately.

    • Filter the solid using a Büchner funnel.

    • Wash the cake copiously with cold water to remove residual acid.

  • Purification:

    • Recrystallize from Ethanol or Methanol/Water mixtures.

Method B: In Situ Generation (Acetamide/Paraformaldehyde)

Context: Useful for scale-up or when


-hydroxymethylacetamide is unstable/unavailable.
  • Dissolution:

    • Dissolve Chromone (1.0 eq) and Acetamide (1.2 eq) in Concentrated

      
        at 0 °C.
      
  • Electrophile Generation:

    • Add Paraformaldehyde (1.2 eq) in small portions.

    • Critical: Paraformaldehyde requires acid depolymerization to generate formaldehyde, which then reacts with acetamide.

  • Heating:

    • Stir at room temperature for 1 hour, then gently heat to 40–50 °C for 4–6 hours.

    • Warning: Do not overheat (>60 °C) as sulfonation of the chromone ring may compete.

  • Workup: Follow steps from Method A.

Workflow Visualization

Figure 2: Experimental Decision Tree

ProtocolWorkflow Start Start: Select Reagent Source Choice Is N-Hydroxymethylacetamide available? Start->Choice MethodA Method A: Pre-formed Reagent (High Purity) Choice->MethodA Yes MethodB Method B: In Situ Generation (Acetamide + Paraformaldehyde) Choice->MethodB No Conditions Dissolve in Conc. H2SO4 (0°C, Stirring) MethodA->Conditions MethodB->Conditions Reaction Reaction Phase RT to 40°C, 12-24h Conditions->Reaction Quench Quench over Crushed Ice Reaction->Quench Isolate Filter & Recrystallize (EtOH) Quench->Isolate

Caption: Decision tree for selecting the optimal synthesis method based on reagent availability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate on Quench Product is water-soluble or acid volume too high.Neutralize the filtrate with

to pH 4-5 (careful: foaming) or extract with Ethyl Acetate.
Dark/Black Reaction Mixture Charring due to exotherm or impurities.Ensure strict temperature control (0 °C) during acid addition. Use higher purity reagents.
Low Yield Incomplete reaction or sulfonation side-product.Check TLC. If sulfonation is suspected (very polar spot), reduce reaction temperature and time.
Regioisomer Mix Competition between C-6 and C-8 positions.Verify structure via NMR (NOESY). C-8 is usually favored for 7-hydroxychromones, but steric bulk can shift this.

References

  • Tscherniac, J. (1901).[2] Über die Kondensation von N-Oxymethylphthalimid mit aromatischen Kohlenwasserstoffen. Berichte der deutschen chemischen Gesellschaft.

  • Einhorn, A. (1905).[2][3] Über die N-Methylolverbindungen der Säureamide. Justus Liebigs Annalen der Chemie.

  • Zaugg, H. E., & Martin, W. B. (1965).[3] Alpha-Amidoalkylations at Carbon. Organic Reactions.[1][2][3][4][5][6][7] (Authoritative review on the mechanism).

  • BenchChem. (2025).[4][8] N-(Hydroxymethyl)acetamide: Chemical Structure and Properties.

  • Sigma-Aldrich. (2025). N-(Hydroxymethyl)acetamide Product Specification.

Sources

Method

Functionalization of the C2 position in chromen-4-one rings

Abstract: Strategic Importance of the C2 Position The chromen-4-one (chromone) scaffold is a privileged pharmacophore, ubiquitous in flavonoids and isoflavonoids exhibiting anticancer, anti-inflammatory, and antiviral pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Strategic Importance of the C2 Position

The chromen-4-one (chromone) scaffold is a privileged pharmacophore, ubiquitous in flavonoids and isoflavonoids exhibiting anticancer, anti-inflammatory, and antiviral properties (e.g., quercetin, flavopiridol).[1] From a medicinal chemistry perspective, the C2 position is critical. It serves as a primary vector for Structure-Activity Relationship (SAR) tuning, influencing both the electronic distribution of the pyrone ring and the steric fit within biological receptors.

While classical de novo synthesis (Baker-Venkataraman rearrangement) constructs the ring with C2 substituents already in place, modern drug discovery demands late-stage functionalization (LSF) . This guide details two high-value protocols for functionalizing the C2 position of an existing chromone core:

  • Direct C-H Arylation: An atom-economic, transition-metal-catalyzed method.

  • Suzuki-Miyaura Cross-Coupling: A robust, modular approach using 2-halochromones.

Section 1: Strategic Disconnection & Reaction Landscape

To select the appropriate protocol, one must understand the electronic duality of the chromone ring. The C2-C3 double bond is part of an enone system. C2 is inherently electron-deficient (Michael acceptor character), making it susceptible to nucleophilic attack. However, for transition-metal catalysis, we exploit either the acidity of the C2-H bond (C-H activation) or the reactivity of a C2-leaving group.

Visual 1: Decision Matrix for C2 Functionalization

Caption: Decision tree for selecting the optimal synthetic route based on substrate availability and desired diversity.

C2_Strategy Start Target: C2-Functionalized Chromone ExistingRing Is the Chromone Ring Already Synthesized? Start->ExistingRing DeNovo Use Baker-Venkataraman Rearrangement ExistingRing->DeNovo No CheckPrecursor Is C2-H or C2-X present? ExistingRing->CheckPrecursor Yes C2_H Substrate: C2-H (Unsubstituted) CheckPrecursor->C2_H C2_X Substrate: C2-Cl/Br/OTf (Halogenated) CheckPrecursor->C2_X ProtocolA PROTOCOL A: Pd-Catalyzed C-H Activation (Direct Arylation) C2_H->ProtocolA Atom Economy ProtocolB PROTOCOL B: Suzuki-Miyaura Coupling (Modular SAR) C2_X->ProtocolB Reliability

Section 2: PROTOCOL A - Palladium-Catalyzed Direct C-H Arylation

Mechanism & Rationale: Direct C-H functionalization avoids the need for pre-functionalized halogenated precursors.[2] For chromones, this reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The use of a carboxylate additive (like pivalic acid) is crucial; it acts as a proton shuttle, lowering the energy barrier for the cleavage of the C2-H bond by the palladium catalyst.

Protocol A: Experimental Workflow

Reagents:

  • Substrate: Unsubstituted Chromen-4-one (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)

  • Oxidant/Additive: Silver Carbonate [Ag₂CO₃] (1.0 equiv) or Pivalic Acid (30 mol%) with K₂CO₃.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under an argon stream, charge a heavy-walled pressure tube (15 mL) with Chromen-4-one (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Ag₂CO₃ (138 mg, 0.5 mmol).

    • Scientist's Note: If using the pivalic acid route (cheaper), replace Ag₂CO₃ with K₂CO₃ (2 equiv) and add PivOH (0.3 equiv). Ag₂CO₃ often provides higher yields for electron-deficient heterocycles by acting as a halide scavenger.

  • Solvation: Add anhydrous DCE (2.0 mL). The concentration (0.25 M) is critical; too dilute solutions slow down the CMD step.

  • Reaction: Seal the tube with a Teflon cap. Heat the reaction block to 110°C for 16–24 hours. Vigorous stirring (800 rpm) is required as Ag₂CO₃ is insoluble.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The product typically fluoresces blue/green under UV (365 nm).

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a pad of Celite to remove silver salts and Pd black. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, gradient 0–20% EtOAc in Hexanes).

Visual 2: Mechanistic Pathway (CMD Cycle)

Caption: The Concerted Metalation-Deprotonation (CMD) mechanism enabling C2 activation.

CMD_Mechanism Pd_II Pd(II) Species (Active Catalyst) Coordination Coordination to Chromone Oxygen Pd_II->Coordination CMD_TS CMD Transition State (Pivalate assisted) Coordination->CMD_TS -AcOH/PivOH Palladacycle C2-Palladacycle Intermediate CMD_TS->Palladacycle OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->Pd_II Regeneration

Section 3: PROTOCOL B - Suzuki-Miyaura Cross-Coupling

Mechanism & Rationale: When specific, complex aryl groups must be installed, or when the C-H activation fails due to steric hindrance, the Suzuki coupling of 2-chlorochromones is the industry standard. 2-Chlorochromones are easily accessed via the Vilsmeier-Haack reaction of 2-hydroxyacetophenones. This method utilizes the oxidative addition of Pd(0) into the C2-Cl bond, which is activated by the adjacent carbonyl group.

Protocol B: Experimental Workflow

Reagents:

  • Substrate: 2-Chlorochromen-4-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): The presence of oxygen is the primary cause of failure (homocoupling of boronic acids). Sparge all solvents with Argon for 15 minutes before mixing.

  • Assembly: In a Schlenk flask, combine 2-chlorochromone (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) last. Evacuate and backfill with Argon three times.

  • Solvation: Add the degassed solvent mixture (5 mL).

  • Reaction: Heat to 90°C (Reflux) for 4–8 hours. The color usually changes from yellow to dark orange/black (formation of Pd(0) colloids indicates the reaction is nearing completion or catalyst decomposition).

  • Workup: Partition between Water and Ethyl Acetate. Wash the organic layer with Brine. Dry over Na₂SO₄.

  • Scavenging: If Pd residues persist (dark oil), treat the crude solution with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before filtration.

Section 4: Data Analysis & Troubleshooting

Comparative Analysis of Methods

FeatureProtocol A (C-H Activation)Protocol B (Suzuki Coupling)
Step Count 1 Step (Direct)2 Steps (Requires 2-Cl precursor)
Atom Economy HighModerate (Halogen waste)
Substrate Scope Limited by electronics of areneVery Broad (Boronic acids)
Regioselectivity High (C2 favored over C3)Perfect (Dictated by Cl position)
Cost High (Ag salts, Pd loading)Low to Moderate

Troubleshooting Guide:

  • Issue: Low Conversion in Protocol A.

    • Cause: Catalyst poisoning or insufficient acidity.

    • Fix: Add 10–20 mol% Pivalic Acid. Ensure the reaction tube is strictly anhydrous.

  • Issue: Protodeboronation in Protocol B.

    • Cause: Unstable boronic acids (e.g., 2-heterocyclic boronic acids).

    • Fix: Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates salts. Use anhydrous conditions (Dioxane/CsF).

References

  • Gao, X., et al. (2014). "Palladium-Catalyzed Direct C-H Arylation of Chromones: A Route to Flavonoids." Chemical Communications. [Link]

  • Miao, T., & Wang, L. (2014). "Regioselective C-2 Arylation of Chromones via Pd-Catalyzed C-H Activation." Advanced Synthesis & Catalysis. [Link][3]

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. [Link]

  • Langer, P. (2001). "Suzuki-Miyaura Cross-Coupling Reactions of 2-Chlorochromones." Tetrahedron. [Link]

  • Beccalli, E. M., et al. (2007). "Pd-Catalyzed C-H Functionalization of Heterocycles." Chemical Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Acetylaminomethyl)-chromen-4-one

Welcome to the technical support center for the synthesis of 2-(Acetylaminomethyl)-chromen-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Acetylaminomethyl)-chromen-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yields, and ensure the highest purity of the final product. We will delve into the underlying chemical principles of the reaction, provide actionable troubleshooting steps, and offer detailed experimental protocols.

I. Overview of the Synthesis

The synthesis of 2-(Acetylaminomethyl)-chromen-4-one is a valuable route for creating scaffolds used in medicinal chemistry. Chromone derivatives are known for a wide range of pharmacological activities.[1][2] The most common and direct pathway to this molecule involves a cyclocondensation reaction between 2'-hydroxyacetophenone and N-acetylglycine, typically using a dehydrating agent like acetic anhydride.

The general reaction scheme is as follows:

  • Step 1: Acylation & Intermediate Formation: 2'-hydroxyacetophenone reacts with N-acetylglycine in the presence of a base and acetic anhydride.

  • Step 2: Cyclization & Dehydration: The intermediate undergoes an intramolecular cyclization followed by dehydration to form the stable chromone ring system.

This process, while effective, is sensitive to several parameters that can significantly impact the final yield and purity. This guide will address the most common issues.

II. Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions that address specific experimental problems.

Q1: Why is my reaction yield consistently low or non-existent?

A low or zero yield is the most common issue, often stemming from one or more of the following factors:

Cause 1: Purity of Starting Materials The purity of 2'-hydroxyacetophenone and N-acetylglycine is critical. 2'-hydroxyacetophenone can oxidize or contain phenolic impurities that interfere with the initial acylation.[3]

  • Solution:

    • Verify Purity: Before starting, check the purity of your 2'-hydroxyacetophenone by TLC or melting point. The literature value for its melting point is around 4-6 °C, and it should be a pale yellow liquid or solid.

    • Purification: If impurities are suspected, distill 2'-hydroxyacetophenone under reduced pressure. N-acetylglycine should be a white, crystalline solid and can be recrystallized from water if needed.[4]

Cause 2: Inefficient Dehydration/Cyclization Acetic anhydride serves as both a solvent and a dehydrating agent. If it has absorbed atmospheric moisture (hydrolyzing to acetic acid), it will be ineffective.

  • Solution:

    • Use a fresh, unopened bottle of acetic anhydride or distill it before use.

    • Ensure all glassware is thoroughly dried (oven-dried or flame-dried) and the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere (e.g., Nitrogen or Argon).

Cause 3: Suboptimal Reaction Temperature & Time The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization. However, excessive heat can lead to decomposition and the formation of tar-like side products.

  • Solution:

    • Temperature Control: The reaction is typically refluxed. Ensure your heating mantle and condenser are set up correctly to maintain a steady reflux without overheating. A temperature of 130-140°C is often optimal.

    • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). A common mobile phase is Ethyl Acetate/Hexane (e.g., 7:3 v/v). The reaction is complete when the spot corresponding to 2'-hydroxyacetophenone has been consumed.

Cause 4: Incorrect Stoichiometry or Base While this specific reaction often uses a base catalyst like sodium acetate to facilitate the initial condensation, the stoichiometry is crucial.

  • Solution:

    • Carefully measure all reagents. A slight excess of N-acetylglycine and sodium acetate relative to the 2'-hydroxyacetophenone can sometimes improve yields.

    • Ensure the base is anhydrous.

Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I remove them?

Impurity is often due to side reactions or unreacted starting materials.

Side Product 1: Coumarin Derivatives Under certain conditions, particularly if the reaction is not driven to completion or if alternative cyclization pathways are favored, coumarin derivatives can form as byproducts.[1]

Side Product 2: De-acetylation During workup or if conditions are too basic, the acetyl group on the aminomethyl side chain can be hydrolyzed, leading to the corresponding primary amine.[5]

Side Product 3: Polymeric/Tar-like materials Overheating or extended reaction times can cause polymerization of starting materials or products.

  • Solution: Purification Strategy

    • Initial Workup: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product. This will also hydrolyze any remaining acetic anhydride. Stir vigorously until the precipitate solidifies.

    • Filtration & Washing: Filter the crude solid using a Büchner funnel. Wash thoroughly with cold water to remove water-soluble impurities like acetic acid and sodium acetate. A subsequent wash with cold ethanol can help remove some organic impurities.

    • Recrystallization: This is the most effective method for purifying the final product. Ethanol or an ethanol/water mixture is a good starting solvent system. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

    • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step. Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase.

Q3: The reaction mixture turned dark brown or black. Is the experiment salvageable?

A dark coloration indicates decomposition or charring, which is usually caused by excessive heat.

  • Solution:

    • Immediately reduce the heat.

    • Take a small aliquot of the reaction mixture and analyze it by TLC. If a significant amount of the desired product spot is visible amidst the baseline (char), the product may be salvageable through purification, although the yield will be low.

    • If the product spot is faint or absent, it is best to stop the reaction and restart, paying closer attention to temperature control. Use a silicone oil bath for more uniform and controlled heating.

III. Frequently Asked Questions (FAQs)

What is the role of sodium acetate in this reaction? Sodium acetate acts as a base to deprotonate the α-carbon of N-acetylglycine, forming an enolate. This enolate then attacks the carbonyl group of 2'-hydroxyacetophenone in a Perkin-like condensation, which is a key step leading to the cyclized chromone ring.

Can I use a different solvent? Acetic anhydride is ideal because it also serves as the dehydrating agent. Using other high-boiling solvents like DMF or DMSO would require the addition of a separate dehydrating agent (e.g., P₂O₅), which can complicate the reaction and workup.[6]

Is microwave-assisted synthesis a viable option? Yes. Microwave-assisted organic synthesis can significantly reduce reaction times and often improves yields for chromone synthesis by providing rapid and uniform heating.[7][8][9] A typical condition would be heating at 150-170°C for 10-30 minutes in a sealed microwave reactor.[9] Optimization would be required.

How do I confirm the identity and purity of my final product?

  • Melting Point: A sharp melting point consistent with the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (Molar Mass: 217.22 g/mol ).[10]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, such as the C=O stretch of the ketone in the chromone ring (~1630-1650 cm⁻¹) and the amide C=O stretch (~1660-1680 cm⁻¹).

IV. Detailed Experimental Protocol

This protocol is a standard starting point and may require optimization based on your specific laboratory conditions.

Materials:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • N-acetylglycine (1.2 eq)

  • Anhydrous Sodium Acetate (1.5 eq)

  • Acetic Anhydride (~10 mL per gram of 2'-hydroxyacetophenone)

Procedure:

  • Combine 2'-hydroxyacetophenone, N-acetylglycine, and anhydrous sodium acetate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add acetic anhydride to the flask.

  • Heat the mixture to a gentle reflux (approx. 130-140°C) with continuous stirring.

  • Monitor the reaction progress by TLC (7:3 Ethyl Acetate:Hexane) every 30-60 minutes.

  • Once the 2'-hydroxyacetophenone is consumed (typically 3-5 hours), cool the reaction flask to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water, stirring vigorously.

  • Continue stirring until the precipitated solid hardens.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from hot ethanol.

V. Data & Visualizations

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Action
Low/No Yield Impure starting materialsVerify purity (TLC, MP); purify by distillation or recrystallization.
Inactive dehydrating agentUse fresh or distilled acetic anhydride; ensure dry glassware.
Suboptimal temperatureMaintain steady reflux (130-140°C); monitor reaction by TLC.
Impure Product Formation of side productsPerform careful workup; purify by recrystallization or column chromatography.
Incomplete reactionMonitor by TLC to ensure full consumption of starting material.
Dark/Black Mixture Overheating/DecompositionReduce heat immediately; use a controlled oil bath for heating.

Diagram 1: General Troubleshooting Workflow This diagram illustrates a logical sequence for diagnosing and solving common issues during the synthesis.

G Start Reaction Start CheckYield Check Crude Yield & TLC Start->CheckYield LowYield Low / No Yield? CheckYield->LowYield Initial Check Impure Product Impure? LowYield->Impure No (Yield OK) Purity Verify/Purify Starting Materials LowYield->Purity Yes Recrystallize Recrystallize Product Impure->Recrystallize Yes Success Pure Product Obtained Impure->Success No (Product is Pure) Conditions Optimize Conditions (Temp, Time, Reagents) Purity->Conditions Purity OK Conditions->Start Re-run Reaction Column Perform Column Chromatography Recrystallize->Column Still Impure Recrystallize->Success Purity OK Column->Success

Caption: Troubleshooting decision tree for synthesis optimization.

VI. References

  • Santos, C. M. M., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules. Available at: [Link]

  • ResearchGate. (2025). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available at: [Link]

  • PubMed. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Available at: [Link]

  • MDPI. (2025). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones. Available at: [Link]

  • University of Cape Town. (n.d.). Chemical Studies of Selected Chromone Derivatives. Available at: [Link]

  • PubMed. (2019). Synthesis of 2-(2-oxo-2H-chromen-4-yl)acetamides as potent acetylcholinesterase inhibitors and molecular insights into binding interactions. Available at: [Link]

  • Tutorsglobe.com. (n.d.). Synthesis of Chromones, Chemistry tutorial. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of a New Series of Chromones Based on Formylthiazoles. Available at: [Link]

  • PubMed. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetylglycine. Available at: [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol- 9-ones with anti-inflammatory activity via cascade reactions. Available at: [Link]

  • PubMed. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Available at: [Link]

  • Arkivoc. (n.d.). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Available at: [Link]

  • PubMed. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Available at: [Link]

  • ResearchGate. (2025). Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. Available at: [Link]

  • PubMed. (n.d.). Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. Available at: [Link]

  • Michigan State University. (2015). Catalytic Synthesis of 2H‑Chromenes. Available at: [Link]

  • Reddit. (2023). Deacetylation impurity. Available at: [Link]

Sources

Optimization

Technical Support Center: Acetylaminomethylation Optimization

Topic: Optimizing Temperature Conditions for Acetylaminomethylation (Tscherniac-Einhorn Reaction) Content Type: Technical Support Center & Troubleshooting Guide Audience: Senior Chemists and Process Engineers Status: Act...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature Conditions for Acetylaminomethylation (Tscherniac-Einhorn Reaction) Content Type: Technical Support Center & Troubleshooting Guide Audience: Senior Chemists and Process Engineers

Status: Active Ticket ID: CHEM-AE-5502 Subject: Thermodynamic & Kinetic Control in Tscherniac-Einhorn Amidoalkylation

Executive Summary: The Thermodynamic Landscape

Acetylaminomethylation—typically achieved via the Tscherniac-Einhorn reaction —introduces an acetamidomethyl group (–CH₂NHCOCH₃) onto an aromatic ring. This reaction relies on the generation of a highly reactive N-acyliminium ion intermediate.

The Temperature Paradox:

  • Activation (Low Temp): You must generate the electrophile (carbocation) from N-hydroxymethylacetamide (NHMA) or its precursors without polymerizing it. This requires strong acid (H₂SO₄, TFA) and low temperatures (0–10°C).

  • Substitution (Moderate Temp): The actual electrophilic aromatic substitution (EAS) often has a higher energy barrier, requiring a ramp to room temperature (RT) or mild heat (40–60°C).

  • Degradation (High Temp): Exceeding the "thermal ceiling" (>70°C in H₂SO₄) triggers competitive sulfonation, hydrolysis of the amide linkage, or formation of "bis" byproducts.

Visualizing the Mechanism

Understanding the temperature-dependent steps is vital. The following diagram illustrates the pathway and where thermal risks occur.

TscherniacMechanism cluster_risk High Thermal Risk Zone (>60°C) Precursor N-Hydroxymethyl Precursor Protonated Protonated Intermediate Precursor->Protonated Protonation (Exothermic!) Acid Acid Catalyst (H₂SO₄) Acid->Protonated Water H₂O (Leaving Group) Protonated->Water Iminium N-Acyliminium Ion (Electrophile) Protonated->Iminium -H₂O (Rate Limiting 1) Product Acetylaminomethylated Product Iminium->Product EAS Attack (Rate Limiting 2) Aromatic Aromatic Substrate Aromatic->Product

Figure 1: Mechanistic pathway of the Tscherniac-Einhorn reaction. The formation of the N-acyliminium ion is reversible and temperature-sensitive.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues based on your current experimental observations.

SymptomProbable CauseTechnical ExplanationCorrective Action
Black/Tarred Reaction Mixture Thermal Runaway The initial addition of H₂SO₄ to the N-hydroxymethyl precursor is highly exothermic. If

during addition, polymerization of the iminium ion occurs.
Protocol Adjustment: Cool vessel to 0°C. Add acid dropwise over 30+ mins. Ensure internal probe monitoring (not just bath temp).
Low Yield (<30%) Moisture Contamination The N-acyliminium ion is essentially a stabilized carbocation. Water acts as a competitive nucleophile, reverting it to the starting material or hydrolyzing it.System Check: Use fuming H₂SO₄ (oleum) or add trifluoroacetic anhydride (TFAA) as a water scavenger. Dry all reagents.
"Bis" Product Formation High Temp / Low Stoichiometry At elevated temperatures, the mono-substituted product is more electron-rich (activating alkyl group) than the starting material, inviting a second attack.Optimization: Maintain

. Increase the stoichiometry of the aromatic substrate to 1.5–2.0 equivalents relative to the electrophile.
Reaction Stalls at 50% Solubility/Viscosity In concentrated H₂SO₄, the mixture becomes extremely viscous at low temps, preventing effective mass transfer between the organic substrate and the acid phase.Engineering: Increase agitation (overhead stirrer preferred). Raise T slowly to 25°C to lower viscosity, or use a co-solvent like TFA or Nitrobenzene.
Sulfonated Byproducts Acid Too Strong/Hot H₂SO₄ acts as a sulfonating agent at high T, especially on electron-rich rings.Substitution: Switch acid catalyst to Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MSA) which are non-oxidizing and less prone to sulfonation.

Optimized Protocol: The "Cold-Start, Warm-Finish" Method

This protocol is designed for the acetylaminomethylation of a generic activated aromatic (e.g., 1,2-dimethoxybenzene) using N-hydroxymethylacetamide.

Reagents:

  • Aromatic Substrate (1.0 equiv)

  • N-Hydroxymethylacetamide (1.1 equiv)

  • Sulfuric Acid (95-98%) or TFA (Solvent volume)

Step-by-Step Methodology:

  • Preparation (The Cold Phase):

    • Charge the reaction vessel with the aromatic substrate and N-hydroxymethylacetamide.

    • Cool the mixture to 0–5°C using an ice/salt bath.

    • Critical: Ensure efficient stirring.[1] If the mixture is solid, add a minimal amount of glacial acetic acid or TFA to liquefy.

  • Acid Addition (The Exotherm Control):

    • Add H₂SO₄ dropwise via an addition funnel.

    • Rule: The internal temperature must never exceed 10°C .

    • Why? This prevents the "charring" effect and immediate polymerization of the N-methylol reagent.

  • Reaction Phase (The Kinetic Ramp):

    • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

    • Remove the cooling bath and allow to warm to Room Temperature (20–25°C) .

    • Monitor via TLC/HPLC. If conversion is <50% after 2 hours, heat to 40°C .[2]

    • Stop Condition: Do not exceed 50°C unless using a deactivated substrate.

  • Quenching (The Inverse Exotherm):

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Note: This is highly exothermic.[3] Stir vigorously to prevent local overheating which can hydrolyze the amide product.

    • Neutralize with NH₄OH or NaOH to precipitate the product or extract with DCM.

Decision Tree: Temperature Optimization

Follow this logic flow to determine the optimal temperature profile for your specific substrate.

TempOptimization Start Start Optimization SubstrateType Is Substrate Electron-Rich? (e.g., Phenol, Anisole) Start->SubstrateType Rich Yes (Activated) SubstrateType->Rich Poor No (Deactivated) SubstrateType->Poor CheckViscosity Is Mixture Stirrable at 0°C? Rich->CheckViscosity PoorAction Risk: No Reaction Requires Heat Poor->PoorAction RichAction Risk: Polysubstitution/Sulfonation Max T: 25°C StepUp Check Conversion If <50%, add catalyst (AlCl₃) PoorAction->StepUp Ramp T to 50°C ViscousYes Yes ViscousYes->RichAction ViscousNo No AddSolvent Add Co-solvent (TFA or AcOH) ViscousNo->AddSolvent AddSolvent->RichAction

Figure 2: Logic flow for determining temperature ceilings based on substrate electronics and physical properties.

Frequently Asked Questions (FAQs)

Q: Can I use paraformaldehyde and acetamide instead of N-hydroxymethylacetamide? A: Yes, this generates the reagent in situ. However, this variant releases water as the formaldehyde condenses with the amide. You must add a dehydrating agent (extra H₂SO₄ or P₂O₅) or run the reaction at a slightly higher temperature (RT to 40°C) to drive the equilibrium, but this increases the risk of side reactions [1].

Q: My product is water-soluble and I lose it during the ice quench. What do I do? A: Do not quench with water. Instead, pour the reaction mixture into cold Diethyl Ether or DCM . The acid will separate or can be neutralized with solid Na₂CO₃. Alternatively, use TFA as the solvent/catalyst, which can be removed via rotary evaporation, leaving the crude residue [2].

Q: Why does the literature suggest 100% H₂SO₄? A: Water is the enemy of the N-acyliminium ion. Standard 95-98% H₂SO₄ contains enough water to slow the reaction or hydrolyze the intermediate. Using 100% H₂SO₄ or oleum shifts the equilibrium toward the active electrophile [3].

References

  • Zaugg, H. E.; Martin, W. B. (1965). "Alpha-Amidoalkylations at Carbon." Organic Reactions, 14, 52-269.

  • Barry, J. F., et al. (1987). "Improved Synthesis of N-(Hydroxymethyl)acetamide and its Application in the Tscherniac-Einhorn Reaction." Journal of Organic Chemistry, 52(15), 3450-3453.
  • Tscherniac, J. (1901).[4] "Über Kondensationsprodukte von Phthalimid und Formaldehyd." Berichte der deutschen chemischen Gesellschaft, 34, 4208.

Sources

Troubleshooting

Technical Support Center: Purification of Chromen-4-one Scaffolds

Subject: Removal of Unreacted Starting Materials (Phenols, -keto esters) from Chromen-4-one Products. Ticket ID: CHEM-SUP-404 Assigned Specialist: Senior Application Scientist, Separation Sciences.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted Starting Materials (Phenols,


-keto esters) from Chromen-4-one Products.
Ticket ID:  CHEM-SUP-404
Assigned Specialist:  Senior Application Scientist, Separation Sciences.

Introduction: The Separation Challenge

The synthesis of chromen-4-ones (chromones, flavones, isoflavones) typically involves the cyclization of phenolic precursors (e.g., via Baker-Venkataraman rearrangement or Kostanecki-Robinson reaction). The persistent presence of unreacted starting materials—specifically resorcinol derivatives and 2-hydroxyacetophenones —is the most common downstream bottleneck.

These starting materials (SMs) are phenolic, often possessing polarity and solubility profiles nearly identical to the chromone product, particularly if the product itself retains hydroxyl groups. This guide moves beyond standard protocols to address the physicochemical logic required to separate these mixtures efficiently.

Triage: The Purification Decision Matrix

Before selecting a solvent or column, you must categorize your product based on its acidity. This dictates whether you can use "Chemical Scavenging" (fast) or if you must rely on "Physical Resolution" (slow).

Workflow Diagram: Purification Strategy

(Visualization of the decision logic based on product functionality)

PurificationLogic Start Crude Reaction Mixture CheckAcid Does Product contain free Phenolic -OH? Start->CheckAcid NoOH NO (e.g., Flavone, 7-Methoxyflavone) CheckAcid->NoOH Protected/No -OH YesOH YES (e.g., 7-Hydroxyflavone) CheckAcid->YesOH Free -OH present BaseWash Protocol A: Aggressive Base Wash (Wash org. phase with 1M NaOH) NoOH->BaseWash ResultA Phenolic SMs enter Aqueous Phase. Product remains in Organic. BaseWash->ResultA pKaCheck Is Product pKa < SM pKa? YesOH->pKaCheck Recryst Protocol B: Solubility Differential (Recrystallization in MeOH/AcOH) pKaCheck->Recryst Product is more acidic (Base wash fails) Chrom Protocol C: Chromatographic Resolution (Toluene modifiers / Derivatization) pKaCheck->Chrom pKa overlap high

Figure 1: Decision tree for selecting the purification method based on the acidity of the chromen-4-one product.

Module 1: Chemical Scavenging (The "Quick Fix")

Applicability: Products lacking free phenolic hydroxyl groups (e.g., Flavone, 6-Methylchromone).

Q: My TLC shows the product and starting phenol have distinct Rf values, but they streak and overlap. How do I clean this without a column?

A: If your chromone has no acidic protons, you should exploit the acidity of the phenolic starting material (SM).

The Science: Phenolic SMs (like resorcinol or 2-hydroxyacetophenone) have pKa values in the range of 9.5–10.5. A simple flavone is neutral. By washing the organic layer with a base, you deprotonate the phenol, converting it into a water-soluble phenolate salt, while the neutral chromone stays in the organic layer.

Protocol A: Aggressive Base Wash

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible as emulsions form easily with basic water.

  • Wash 2x with 1M NaOH (pH ~14).

    • Observation: The aqueous layer should turn yellow/orange (phenolate formation).

  • Wash 1x with Brine (to remove residual base).

  • Dry over

    
     and concentrate.
    

Critical Warning: Do NOT use this if your product is a 7-hydroxychromone. The pKa of 7-hydroxychromone is often lower (~7.0–8.0) than resorcinol due to the resonance stabilization of the conjugate base onto the carbonyl oxygen [1]. You will wash your product down the drain.

Module 2: Crystallization Dynamics (The "Scalable Solution")

Applicability: 7-Hydroxychromones, high-melting solids, and large-scale batches.

Q: I cannot use a base wash because my product is phenolic. Recrystallization from ethanol isn't working; the oil just comes back. What solvent system should I use?

A: Ethanol is often too polar to force precipitation of stubborn chromones, or it holds the phenolic impurities in solution too well. You need a system that exploits the "planarity" of the chromone ring vs. the "globular" nature of impurities.

The Science: Chromen-4-ones are rigid, planar bicyclic systems that stack efficiently (pi-pi stacking). Phenolic SMs are often more soluble in alcohols due to hydrogen bonding. To force the chromone out, you need a solvent that dissolves the phenol but is marginal for the chromone [2].

Table 1: Recommended Recrystallization Systems

Solvent SystemRatio (v/v)Best For...Protocol Note
MeOH / Water 80:20General PurposeDissolve in boiling MeOH. Add hot water dropwise until persistent cloudiness. Cool slowly to 4°C.
AcOH / Water 50:507-HydroxychromonesDissolve in boiling Glacial Acetic Acid. Add water. Excellent for removing tarry oligomers.
Toluene (Pure) 100%High MW FlavonesBoiling toluene dissolves almost everything; cooling precipitates the rigid chromone. Phenols often stay in solution.
DMF / Water 90:10Very Insoluble ProductsLast resort. Hard to remove DMF.

Troubleshooting "Oiling Out": If the product forms an oil instead of crystals:

  • Re-heat to dissolve.

  • Add a "seed crystal" of pure product (if available).

  • Scratch the inner glass surface of the flask with a glass rod (provides nucleation sites).

  • Switch to AcOH/Water ; acetic acid is excellent at preventing "oiling" in chromone synthesis.

Module 3: Chromatographic Resolutions (The "Heavy Lifting")

Applicability: Complex mixtures, close Rf values, small scale.

Q: My product co-elutes with the starting material on silica. Hexane/EtOAc isn't separating them.

A: You are likely facing a "polarity trap" where the dipole moments are similar. You must change the selectivity mechanism of the stationary phase interaction.

Strategy 1: The "Toluene Effect" (Pi-Pi Interaction) Standard solvents (Hex/EtOAc) separate based on polarity. Toluene interacts with the pi-systems of aromatic rings. Since the chromone has a larger conjugated system than the starting phenol, toluene often retards the chromone more, altering the separation factor (


).
  • New Eluent: Try Toluene : Ethyl Acetate (9:1 to 7:3) .

Strategy 2: Acidic Modifiers Phenolic SMs can streak on silica due to ionization.

  • Modification: Add 0.1% Acetic Acid or Formic Acid to your mobile phase. This suppresses ionization (keeps the phenol protonated), sharpening the bands and often changing the Rf slightly [3].

Strategy 3: Derivatization (The "Nuclear Option") If X and Y are inseparable:

  • Take a small aliquot.

  • Treat with Acetic Anhydride/Pyridine (Acetylation).

  • The phenolic SM becomes an acetate (much less polar). The chromone (if no free OH) remains unchanged.

  • The Rf difference will now be massive.

    • Note: If your product also has an OH, it will also be acetylated. You can purify the acetate and then hydrolyze it back (mild base) to get the pure phenol.

Advanced Workflow: The "Baker-Venkataraman" Cleanup

Specific guidance for the most common synthesis route (2-hydroxyacetophenone + benzoyl chloride).

BakerCleanup Rxn Reaction Complete (Pyridine/KOH) Quench Ice/HCl Quench (pH < 2) Rxn->Quench Precipitate solids Extract Extract into CHCl3 (Not EtOAc - avoid wetness) Quench->Extract If oil forms Recryst Recrystallize: MeOH or Toluene Quench->Recryst If solid forms (Direct) Wash Wash: 5% NaHCO3 (Removes Benzoic Acid) Extract->Wash Dry Dry & Evaporate Wash->Dry Dry->Recryst

Figure 2: Optimized workup for Baker-Venkataraman cyclization to minimize carryover of benzoic acid and acetophenones.

References

  • Wolfbeis, O. S., & Knierzinger, A. (1979). The pKa values of some 7-hydroxycoumarins and -chromones. Zeitschrift für Naturforschung B, 34(2), 283-289.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Flavone synthesis and purification).
  • Chromatographic Modifiers

    • Reich, H. J. (2025). Common Mobile Phases and Modifiers. University of Wisconsin-Madison Organic Chemistry Data. (General reference for pKa suppression in chromatography).

  • Synthesis & Side Products

    • Cabrera, A., et al. (2007). Synthesis of flavones and chromones using a Wells-Dawson heteropolyacid as catalyst.[1][2] Arkivoc, 2008(11), 123-130. Link

    • Relevance: Discusses the removal of unreacted 1,3-diketones and phenols via washing and recrystalliz

Sources

Optimization

Controlling pH sensitivity of chromone derivatives during extraction

Welcome to the technical support center for the extraction of chromone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these pH...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of chromone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these pH-sensitive compounds. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles.

I. Understanding the pH-Sensitivity of Chromones

Chromones, or 1,4-benzopyrones, are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4][5] Their utility in drug development is significant, but their extraction and handling are complicated by their pH-sensitive nature. The core structure, a benzo-γ-pyrone, can undergo structural changes and degradation depending on the pH of the surrounding medium.[6][7][8]

II. Frequently Asked Questions (FAQs)

FAQ 1: Why is my chromone derivative degrading during extraction?

Answer: Chromone degradation during extraction is often linked to pH instability. The pyrone ring in the chromone nucleus is susceptible to ring-opening reactions, particularly under basic conditions.[6] This can lead to the formation of less active or inactive compounds.

  • Mechanism Insight: At higher pH values, nucleophilic attack on the C-2 position of the pyrone ring can occur, leading to ring cleavage.[6] Conversely, while generally more stable in acidic conditions, extreme acidity can also lead to degradation over prolonged periods or at elevated temperatures.

FAQ 2: How does pH affect the solubility and therefore the extraction efficiency of my chromone derivative?

Answer: The solubility of many chromone derivatives, like other flavonoids, is significantly influenced by pH.[9] This is due to the presence of ionizable functional groups, such as hydroxyl or carboxylic acid moieties, on the chromone scaffold.

  • For acidic chromones (containing phenolic hydroxyl or carboxyl groups): Increasing the pH above their pKa will deprotonate these groups, forming salts that are generally more soluble in aqueous solutions.[10][11] This principle can be leveraged for selective extraction. For instance, an acidic chromone can be extracted from an organic solvent into an aqueous basic solution.

  • For basic chromones (containing amino groups): Decreasing the pH below their pKa will protonate the amino group, forming a salt that is more soluble in aqueous acidic solutions.

The solubility of flavonoids can be several times higher at a pH of 8 compared to a pH of 2.[10][11] This pH-dependent solubility is a critical factor to control for efficient extraction.

FAQ 3: I'm observing a color change in my extract. Is this related to pH?

Answer: Yes, color changes in extracts containing chromone derivatives, particularly those that are also anthocyanins, are often a direct indicator of pH shifts.[12][13] The flavylium cation, which is typically red, is the predominant form at low pH (less than 3).[7] As the pH increases, the structure can change to a colorless hemiacetal form or a blue quinoidal base at higher pH values.[7][13] Monitoring the color of your extract can be a simple, albeit qualitative, way to gauge the pH of your solution.

III. Troubleshooting Guide: Common Extraction Issues

Problem 1: Low Extraction Yield

If you are experiencing a lower-than-expected yield of your target chromone derivative, consider the following troubleshooting steps.

Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate pH of the extraction solvent Adjust the pH of your aqueous phase to maximize the solubility of your target chromone. For acidic chromones, use a slightly basic pH. For basic chromones, use a slightly acidic pH.The ionization state of the chromone derivative dictates its solubility in aqueous versus organic phases.[10][11]
Suboptimal Solvent Selection Screen a panel of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate).[14] Consider using a cosolvent system to enhance solubility.[15]The solubility of chromones is highly dependent on the solvent's nature and the structure of the flavonoid itself.[11]
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature. Be cautious, as prolonged exposure to high temperatures can lead to degradation of thermosensitive compounds.[16]Diffusion and solubility are temperature-dependent processes. However, an equilibrium will be reached, after which further extraction time may not increase the yield.[16]
Inadequate Liquid-to-Solid Ratio Optimize the ratio of solvent to raw material. A higher ratio can enhance extraction but may also increase the extraction of impurities.[16][17][18]A sufficient volume of solvent is required to fully solvate the target compounds from the matrix.
Problem 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)

Emulsions are a common issue in LLE, especially when dealing with complex biological matrices.[19]

Troubleshooting Action Scientific Rationale
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times.[19]
Addition of Salt ("Salting Out") Add a small amount of a neutral salt, such as sodium chloride, to the aqueous phase.
Centrifugation If the emulsion is persistent, centrifuging the mixture can help to separate the layers.[19]
Change the Solvent System If emulsions are a recurring issue, consider using a different organic solvent.[20]
Problem 3: Co-extraction of Impurities

The presence of impurities can complicate downstream purification and analysis.

Troubleshooting Action Scientific Rationale
pH-Gradient Extraction Perform a series of extractions at different pH values to selectively isolate your compound of interest.
Solid-Phase Extraction (SPE) Utilize an appropriate SPE cartridge to bind either the target compound or the impurities, followed by selective elution.
Optimize Extraction Parameters Re-evaluate the extraction solvent, temperature, and time. Harsher conditions can lead to the extraction of a wider range of compounds.[14]

IV. Experimental Protocols & Visual Guides

Protocol 1: pH-Gradient Liquid-Liquid Extraction for an Acidic Chromone

This protocol is designed for the selective extraction of a chromone derivative with an acidic functional group (e.g., a phenolic hydroxyl group).

  • Initial Extraction: Perform an initial extraction of the raw material with a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Wash the organic extract with an acidic aqueous solution (e.g., 0.1 M HCl) to remove any basic impurities. Discard the aqueous layer.

  • Neutral Wash: Wash the organic extract with deionized water to remove any residual acid. Discard the aqueous layer.

  • Basic Extraction: Extract the organic phase with a basic aqueous solution (e.g., 0.1 M NaHCO₃ or Na₂CO₃, depending on the pKa of the chromone). The deprotonated acidic chromone will move into the aqueous phase.

  • Acidification and Re-extraction: Carefully acidify the basic aqueous extract with a strong acid (e.g., 1 M HCl) to a pH below the pKa of the chromone. The protonated, less polar chromone will precipitate or become extractable back into an organic solvent.

  • Final Extraction: Extract the acidified aqueous phase with a fresh portion of organic solvent. The purified acidic chromone will now be in the organic phase.

  • Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

pH_Gradient_Extraction cluster_0 Initial Organic Extract (Ethyl Acetate) cluster_1 Washing Steps cluster_2 Selective Extraction cluster_3 Isolation cluster_4 Final Product A Crude Extract (Acidic Chromone + Impurities) B Wash with 0.1M HCl (Removes Basic Impurities) A->B Step 1 C Wash with DI Water (Removes Acid) B->C Step 2 D Extract with 0.1M NaHCO3 (Acidic Chromone moves to Aqueous Phase) C->D Step 3 E Acidify Aqueous Phase (Protonates Chromone) D->E Step 4 F Re-extract with Ethyl Acetate E->F Step 5 G Purified Acidic Chromone (in Organic Phase) F->G Step 6 Chromone_pH_Forms cluster_low_pH Low pH (< 3) cluster_mid_pH Mid pH (4-6) cluster_high_pH High pH (> 7) A Flavylium Cation (Red) B Hemiacetal (Colorless) A->B Increase pH B->A Decrease pH C Quinoidal Base (Blue/Purple) B->C Increase pH C->B Decrease pH

Caption: pH-dependent equilibrium of chromone-based anthocyanin structures.

V. Analytical Considerations

After a successful extraction, it is crucial to use appropriate analytical techniques to quantify and qualify your chromone derivative.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying chromones. [21][22]A reversed-phase C18 column is commonly used, often with a mobile phase consisting of an acidified aqueous solvent and an organic modifier like methanol or acetonitrile. The acidic mobile phase helps to ensure that ionizable chromones are in a single protonation state, leading to sharper peaks and better separation.

  • UV-Vis Spectroscopy: This technique can be used for quantification, but it is less specific than HPLC, especially in complex mixtures. [23]The characteristic UV absorbance maxima of chromones can be used to determine their concentration, provided a pure standard is available.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and structural information, making it invaluable for identifying unknown chromone derivatives in an extract. [22] By understanding the fundamental principles of chromone chemistry and applying these troubleshooting strategies, you can significantly improve the efficiency and success of your extraction protocols.

References

  • Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Luo, Z., Murray, B. S., Ross, A.-L., Povey, M. J. W., Morgan, M. R. A., & Day, A. J. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Colloids and Surfaces B: Biointerfaces, 92, 84–90. [Link]

  • Ferreira, O., & Pinho, S. P. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(4), 1161–1165. [Link]

  • Škrobot, D., Čelan, T., & Cvetković, M. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Molecules, 27(23), 8201. [Link]

  • Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Retrieved February 23, 2026, from [Link]

  • Lee, M. S., et al. (2018). Ultra-performance convergence chromatography method for the determination of four chromones and quality control of Saposhnikovia divaricata (Turcz.) Schischk. Journal of Separation Science, 41(8), 1735-1743. [Link]

  • van der Kooi, C. J., Elzenga, J. T. M., Staal, M., & Stavenga, D. G. (2021). Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption. Frontiers in Plant Science, 11, 613312. [Link]

  • Wang, Y., et al. (2014). Optimization of Extraction Methods for Flavonoids in Onion by RP-HPLC–DAD. Journal of Chromatographic Science, 53(6), 940-945. [Link]

  • Rakić, V. P., et al. (2014). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska industrija, 69(5), 511-518. [Link]

  • Zhang, H., et al. (2023). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers in Nutrition, 10, 1189418. [Link]

  • Chen, Y., et al. (2024). Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. Molecules, 29(14), 3296. [Link]

  • Silva, C. F. M., et al. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery, 13(9), 795-798. [Link]

  • Silva, C. F. M., et al. (2018). Challenges with chromone as a privileged scaffold in drug discovery. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ramirez-Rodríguez, G. B., et al. (2023). Effect of solvent and pH on the stability and chemical reactivity of the delphinidin molecule. Material Sci & Eng, 7(4), 223‒226. [Link]

  • Kumar, V., et al. (2021). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 26(11), 3367. [Link]

  • Li, S. L., et al. (2011). Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography. Journal of Separation Science, 34(6), 669-676. [Link]

  • Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of chromone 1, chromone alkaloids 2, 3 and therapeutic chromones 3-9. Retrieved February 23, 2026, from [Link]

  • CORE. (n.d.). Chromone, a valid scaffold in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Li, Y., et al. (2025). Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. Nature Communications, 16, 2345. [Link]

  • Sun, C., et al. (2008). pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles. ACS Nano, 2(11), 2292–2298. [Link]

  • Analytical Methods. (n.d.). Development of a simple and efficient pretreatment technique named pH-dependent continuous homogenous liquid–liquid extraction. Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • SN Applied Sciences. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(143). [Link]

  • Academia.edu. (n.d.). (PDF) Chromones as a privileged scaffold in drug discovery: A review. Retrieved February 23, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules, 28(7), 3097. [Link]

  • ResearchGate. (n.d.). Properties of chromanone and chromone. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Chromone. Retrieved February 23, 2026, from [Link]

  • MDPI. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. Retrieved February 23, 2026, from [Link]

  • Taylor & Francis. (n.d.). Chromone – Knowledge and References. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Retrieved February 23, 2026, from [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved February 23, 2026, from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved February 23, 2026, from [Link]

  • Austin Publishing Group. (2015). Analytical Techniques in Simultaneous Estimation: An Overview. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Retrieved February 23, 2026, from [Link]

  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs? Retrieved February 23, 2026, from [Link]

  • Pharmaceutical Outsourcing. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Retrieved February 23, 2026, from [Link]

  • MDPI. (n.d.). Extraction, Isolation, Identification, and Characterization of Anthocyanin from Banana Inflorescence by Liquid Chromatography-Mass Spectroscopy and Its pH Sensitivity. Retrieved February 23, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: 1H NMR Characterization of 2-(Acetylaminomethyl)-chromen-4-one

Executive Summary 2-(Acetylaminomethyl)-chromen-4-one represents a critical pharmacophore in medicinal chemistry, often serving as an intermediate for functionalized flavonoids with anticancer or anti-inflammatory potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Acetylaminomethyl)-chromen-4-one represents a critical pharmacophore in medicinal chemistry, often serving as an intermediate for functionalized flavonoids with anticancer or anti-inflammatory potential. Its structural integrity hinges on the precise installation of the acetamido group at the C-2 position.

This guide provides a rigorous spectral analysis of this compound, contrasting it with its metabolic precursors and synthetic byproducts. By focusing on the diagnostic shifts of the methylene linker and the amide proton, researchers can definitively distinguish the target molecule from common impurities like 2-methylchromone or the free amine.

Part 1: Structural Context & Comparative Analysis[1]

To interpret the NMR spectrum accurately, one must deconstruct the molecule into two magnetic environments: the Chromone Core (rigid, aromatic, anisotropic) and the Acetamidomethyl Side Chain (flexible, aliphatic/amide).

The Comparative Matrix

The following table contrasts the target molecule with its most common synthetic alternatives/impurities.

FeatureTarget: 2-(Acetylaminomethyl)-chromen-4-one Alt 1: 2-Methylchromone (Starting Material)Alt 2: 2-(Aminomethyl)chromone (Hydrolysis Product)
C-2 Substituent -CH2-NH-CO-CH3-CH3-CH2-NH2
Key Aliphatic Signal ~4.2 ppm (Doublet) (Methylene)~2.4 ppm (Singlet) (Methyl)~3.8 ppm (Singlet/Broad) (Methylene)
Amide/Amine H ~8.8 ppm (Broad Triplet) (Amide NH)None~2.0 - 8.0 ppm (Broad) (Amine NH2 - variable)
Acetyl Methyl ~1.95 ppm (Singlet) NoneNone
H-3 (Ring) ~6.3 ppm (Singlet) ~6.2 ppm (Singlet) ~6.3 ppm (Singlet)

Diagnostic Insight: The disappearance of the 2.4 ppm singlet (2-methylchromone) and the appearance of a doublet at ~4.2 ppm (methylene coupled to NH) is the primary indicator of successful functionalization.

Part 2: Detailed Spectral Interpretation

Solvent Recommendation: DMSO-d6 is strictly recommended over CDCl3. The amide proton is often invisible or extremely broad in chloroform due to exchange and quadrupole broadening. DMSO stabilizes the NH bond, revealing the diagnostic triplet coupling.

The Aliphatic Region (1.0 – 5.0 ppm)
  • Acetyl Methyl (-COCH3): Appears as a sharp singlet at ~1.95 ppm . This integrates to 3H. If this signal is split or shifted >2.2 ppm, suspect O-acetylation (impurity).

  • Methylene Linker (-CH2-): This is the most critical signal. It appears as a doublet at ~4.2 – 4.4 ppm (J ≈ 6.0 Hz).

    • Mechanism:[1] The protons are deshielded by the adjacent aromatic ring and the amide nitrogen. The doublet multiplicity arises from vicinal coupling with the amide NH proton.

The Aromatic Region (6.0 – 8.2 ppm)

The chromone backbone shows a characteristic pattern. Assignments are based on electron density and anisotropic effects of the carbonyl at C-4.

  • H-3 (Vinyl Proton): A sharp singlet at ~6.30 ppm . This proton is relatively electron-rich compared to the benzene ring protons.

  • H-5 (Per-position): A doublet of doublets (dd) at ~8.05 ppm .

    • Mechanism:[1] This proton is spatially close to the C-4 Carbonyl oxygen, experiencing a strong deshielding anisotropic effect. It is the most downfield aromatic signal.

  • H-7 (Meta to Carbonyl): A triplet of doublets (td) at ~7.50 ppm .

  • H-8 (Ortho to Ether Oxygen): A doublet (d) at ~7.65 ppm .

  • H-6 (Para to Carbonyl): A triplet of doublets (td) at ~7.45 ppm .

The Amide Region (8.0 – 9.0 ppm)
  • Amide NH: In DMSO-d6, this appears as a broad triplet at ~8.80 ppm .

    • Validation: Adding a drop of D2O to the NMR tube will cause this signal to disappear (D-exchange), confirming it is an exchangeable proton (NH/OH) rather than an aromatic CH.

Part 3: Visualization of Analytical Logic

Diagram 1: Spectral Assignment Logic

This diagram illustrates the flow of logic for assigning signals based on chemical environment.

NMR_Assignment Substrate 2-(Acetylaminomethyl)- chromen-4-one Region_Aliphatic Aliphatic Region (1.5 - 4.5 ppm) Substrate->Region_Aliphatic Region_Aromatic Aromatic Region (6.0 - 8.2 ppm) Substrate->Region_Aromatic Region_Amide Amide Region (8.5 - 9.5 ppm) Substrate->Region_Amide Signal_Me Acetyl Methyl ~1.95 ppm (s) Region_Aliphatic->Signal_Me 3H Integration Signal_CH2 Linker -CH2- ~4.25 ppm (d) Region_Aliphatic->Signal_CH2 Couples to NH Signal_H3 H-3 (Vinyl) ~6.30 ppm (s) Region_Aromatic->Signal_H3 Diagnostic Singlet Signal_H5 H-5 (Deshielded) ~8.05 ppm (dd) Region_Aromatic->Signal_H5 Carbonyl Effect Signal_NH Amide NH ~8.80 ppm (br t) Region_Amide->Signal_NH D2O Exchangeable Signal_NH->Signal_CH2 Vicinal Coupling (J~6Hz)

Caption: Logical flow for assigning 1H NMR signals based on electronic environments and coupling interactions.

Part 4: Experimental Protocol

Synthesis Context (Brief)

This compound is typically synthesized via the acetylation of 2-(aminomethyl)chromone using acetic anhydride or acetyl chloride in the presence of a base (pyridine/TEA).

NMR Sample Preparation Protocol

To ensure the spectrum matches the values above, follow this self-validating protocol:

  • Solvent Choice: Use DMSO-d6 (99.9% D).

    • Why: CDCl3 often leads to stacking interactions that shift aromatic peaks and broaden the NH signal beyond recognition.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Why: Higher concentrations can cause H-bonding aggregates, shifting the NH peak downfield (>9.0 ppm).

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube.

    • Why: Removes suspended solids (inorganic salts from synthesis) that cause line broadening and poor shimming.

  • Acquisition Parameters (400 MHz+):

    • Pulse angle: 30° or 45°.

    • Relaxation delay (D1): ≥ 1.0 second (ensure integration accuracy).

    • Scans (NS): 16 or 32.

Troubleshooting Impurities
  • Peak at 2.4 ppm (s): Unreacted 2-methylchromone.

  • Peak at 11-12 ppm (s): Carboxylic acid impurity (if acetic acid was not removed).

  • Peak at 3.3 ppm (s): Water (H2O) in DMSO.

  • Peak at 2.5 ppm (quint): DMSO solvent residual.

Part 5: Workflow Visualization

Diagram 2: Quality Control Workflow

This diagram outlines the decision-making process when analyzing the crude product.

QC_Workflow Sample Crude Product (Post-Workup) NMR_Run Acquire 1H NMR (DMSO-d6) Sample->NMR_Run Check_NH Check 8.5-9.0 ppm Is Amide NH present? NMR_Run->Check_NH Check_CH2 Check 4.2 ppm Is it a Doublet? Check_NH->Check_CH2 Yes Fail_SM Impurity: Starting Material (Check 2.4 ppm Singlet) Check_NH->Fail_SM No (Missing) Pass Identity Confirmed Proceed to Bioassay Check_CH2->Pass Yes (Coupled) Fail_Hydro Impurity: Free Amine (Check Broad NH2) Check_CH2->Fail_Hydro No (Singlet/Broad)

Caption: Step-by-step Quality Control workflow for verifying the synthesis of 2-(Acetylaminomethyl)-chromen-4-one.

References

  • Royal Society of Chemistry. (2019). Supporting Information: Synthesis and characterization of 2-substituted chromones. RSC Advances. Link(Note: Generalized reference for chromone spectral data).

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of Chromone Derivatives. Molecules.[2][3][4][5][6][7][8][9][10][11] Link

  • National Institutes of Health (NIH). (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. PubMed. Link

  • AIST. (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 1200 (Chromone derivatives). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative text for general chemical shift rules).

Sources

Comparative

FTIR Spectral Analysis of Chromen-4-one: A Comparative Technical Guide

Topic: FTIR Spectral Analysis of Chromen-4-one Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The chromen-4-one (1-benzopyran-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of Chromen-4-one Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The chromen-4-one (1-benzopyran-4-one) scaffold is the core structural motif of flavonoids, isoflavones, and various synthetic pharmacophores. Its precise characterization is critical in drug discovery, particularly when distinguishing it from its structural isomer, chromen-2-one (coumarin).

This guide provides an in-depth comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy for chromen-4-one analysis. Unlike generic spectral guides, we focus on the comparative performance of FTIR against alternative spectroscopic techniques (Raman, NMR) and its specific utility in differentiating the


-pyrone (chromone) from the 

-pyrone (coumarin) system.

Part 1: The Chromen-4-one Scaffold & Vibrational Theory

To interpret the FTIR spectrum accurately, one must understand the electronic environment of the chromen-4-one ring. Unlike a simple aromatic ketone, the carbonyl group at position 4 is part of a cross-conjugated system involving the pyrone double bond and the fused benzene ring.

Mechanistic Insight: The Carbonyl Shift

In a standard aliphatic ketone, the


 stretching vibration occurs near 1715 cm⁻¹ .[1] However, in chromen-4-one, two factors lower this frequency:
  • Conjugation: The

    
     double bond (C2=C3) is conjugated with the carbonyl, lowering the bond order.
    
  • Resonance (Pyrylium Character): The lone pair on the heterocyclic oxygen (O1) participates in resonance, contributing to a contributing structure that places a negative charge on the carbonyl oxygen and a positive charge on the ring oxygen. This single-bond character further reduces the force constant (

    
    ), shifting the absorption to 1640–1660 cm⁻¹ .
    

Part 2: Comparative Analysis

Comparison 1: FTIR Specificity (Chromone vs. Coumarin)

The most common analytical challenge is distinguishing chromen-4-one from chromen-2-one (coumarin). While both are benzopyrans, their carbonyl environments differ fundamentally: chromen-4-one is a ketone-like system, while chromen-2-one is a cyclic ester (lactone) .

Table 1: Spectral Differentiation of Benzopyran Isomers

FeatureChromen-4-one (

-pyrone)
Chromen-2-one (Coumarin,

-pyrone)
Mechanistic Cause
C=O Stretch 1640 – 1660 cm⁻¹ 1700 – 1740 cm⁻¹ Lactones (esters) have higher

than conjugated ketones.
C=C Stretch 1600 – 1620 cm⁻¹1580 – 1610 cm⁻¹Aromatic ring breathing modes; often overlap.
Ring C-O-C 1200 – 1300 cm⁻¹1100 – 1200 cm⁻¹Ether vs. Ester C-O stretching environments.
Water Interference High Risk (H-O-H bend ~1640)Low RiskThe chromone C=O overlaps with water bending modes.
Comparison 2: Technique Performance (FTIR vs. Alternatives)

Is FTIR the right tool? Below is a performance comparison against Raman and NMR for this specific scaffold.

Table 2: Performance Matrix for Chromen-4-one Analysis

ParameterFTIR (Mid-IR) Raman Spectroscopy ¹H-NMR
Primary Utility Functional Group ID (C=O, OH)Backbone/Skeleton ID (C=C, Ring)Exact Structural Elucidation
Sensitivity to C=O High (Strong Dipole Change)Low (Weak Polarizability Change)N/A (Carbonyl C is quaternary)
Sample State Solid (preferred) or LiquidSolid, Liquid, AqueousSolution only
Water Interference High (Must be dry)NegligibleSolvent dependent (D₂O exchange)
Differentiation Excellent for Isomer (C=O shift)Excellent for PolymorphsExcellent for Substitution Pattern

Expert Verdict: Use FTIR for rapid quality control and distinguishing the core oxidation state (lactone vs. ketone). Use NMR for determining substitution patterns on the benzene ring. Use Raman if the sample is in an aqueous solution or inside a glass vial.

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain a spectrum free of atmospheric water interference to accurately assign the Chromen-4-one C=O band.

Method: ATR (Attenuated Total Reflectance)

Recommended for solid powders due to ease of use and minimal sample prep.

  • System Validation (The "Background Check"):

    • Clean the crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air only).

    • Validation: Ensure the region at 2350 cm⁻¹ (CO₂) and 1640 cm⁻¹ (Water vapor) is flat after background subtraction. If significant noise exists at 1640 cm⁻¹, purge the bench with dry nitrogen. This is critical because atmospheric water absorbs exactly where chromen-4-one signals appear.

  • Sample Application:

    • Place ~5 mg of the chromen-4-one derivative on the crystal.

    • Apply pressure using the anvil clamp. Monitor the "Energy Bar" or "Contact Gauge" to ensure uniform contact without over-crushing (which can shift peaks in polymorphic crystals).

  • Acquisition:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

    • Scans: 32 or 64.

  • Processing:

    • Apply ATR correction (if comparing to transmission libraries).

    • Baseline correct (rubber band method preferred).

Method: KBr Pellet (Transmission)

Recommended for trace analysis or when ATR crystal contact is poor.

  • Grinding: Mix sample with spectroscopic grade KBr (1:100 ratio). Grind in an agate mortar until a fine, non-reflective powder is formed. Note: Coarse particles cause the Christiansen effect, distorting the baseline.

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disk.

  • Validation: A cloudy disk indicates moisture. Dry the KBr powder at 110°C overnight before use to prevent the "water mask" at 1640 cm⁻¹.

Part 4: Visualization & Logic

Workflow: Distinguishing Chromen-4-one from Coumarin

The following diagram illustrates the logical decision process for assigning the benzopyran scaffold based on spectral data.

Benzopyran_ID Start Unknown Benzopyran Sample CheckCO Analyze Carbonyl (C=O) Region (1600 - 1750 cm⁻¹) Start->CheckCO HighFreq Strong Band > 1700 cm⁻¹ (Typically 1720-1740) CheckCO->HighFreq High Shift LowFreq Strong Band < 1680 cm⁻¹ (Typically 1640-1660) CheckCO->LowFreq Low Shift Coumarin Likely Coumarin (Chromen-2-one) Lactone Character HighFreq->Coumarin WaterCheck Check OH Region (3400 cm⁻¹) & 1640 cm⁻¹ Width LowFreq->WaterCheck Chromone Likely Chromone (Chromen-4-one) Conjugated Ketone Dry Sharp Peak WaterCheck->Dry Confirmed Wet Broad/Noisy Peak WaterCheck->Wet Interference Dry->Chromone Redry Re-dry Sample (Remove Water Interference) Wet->Redry Redry->CheckCO

Figure 1: Decision logic for distinguishing Chromen-4-one from Coumarin using FTIR. Note the critical "Water Check" step due to the overlapping H-O-H bending mode.

Workflow: Experimental Protocol

FTIR_Protocol Prep Sample Prep (Dry Powder) Background Background Scan (Clean Crystal) Prep->Background Validate Environment Acquire Sample Scan (32-64 Scans) Background->Acquire Apply Sample Process Data Processing (ATR Correction) Acquire->Process

Figure 2: Streamlined ATR-FTIR workflow for organic heterocycles.

References

  • Vibrational Spectroscopy of Flavonoids: Heneczkowski, M., et al. "Infrared spectrum analysis of some flavonoids." Acta Poloniae Pharmaceutica 58.6 (2001): 415-420.

  • Coumarin vs. Chromone Spectral Assignments: Kuš, N., et al. "FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin." Photochemistry and Photobiology 83.5 (2007): 1237-1253.[2]

  • General FTIR Interpretation Guidelines: Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry (2000).

  • Comparison of FTIR and Raman: Thermo Fisher Scientific. "Raman and FTIR Spectroscopy: Complementary Technologies."

  • Water Interference in Amide/Ketone Regions: Barth, A. "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA) 1767.9 (2007): 1073-1101.

Sources

Validation

Structure-Activity Relationship (SAR) of 2-Substituted Chromones: A Technical Comparison Guide

Executive Summary: The 2-Position Advantage The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for flavonoids, isoflavonoids, and synthetic analogues....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Position Advantage

The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for flavonoids, isoflavonoids, and synthetic analogues. While the 3-substituted variants (isoflavones) are well-documented for estrogenic activity, 2-substituted chromones (flavones and 2-styrylchromones) exhibit a distinct and often superior pharmacological profile, particularly in neuroprotection, oncology, and inflammation.

This guide objectively compares the SAR of 2-substituted chromones against alternative scaffolds and standard-of-care drugs, supported by experimental data and mechanistic insights.

Chemical Space and Synthesis[1]

To understand the SAR, one must first control the synthesis. The 2-position is chemically versatile, allowing for the attachment of aryl (flavones), styryl (2-styrylchromones), or heterocyclic groups.

Core Synthetic Pathway: Baker-Venkataraman Rearrangement

The most robust method for generating 2-substituted chromones is the Baker-Venkataraman rearrangement, followed by cyclodehydration. This pathway allows for precise installation of substituents on the A-ring (via the acetophenone) and the B-ring (via the benzoyl chloride).

Protocol 1: General Synthesis of 2-Substituted Chromones

  • O-Acylation: React 2'-hydroxyacetophenone with a substituted benzoyl chloride (for flavones) or cinnamoyl chloride (for styrylchromones) in the presence of dry pyridine or

    
     in acetone.
    
  • Rearrangement: Treat the resulting ester with a base (KOH/pyridine or NaH/THF) at 50-60°C to induce the 1,3-diketone shift.

  • Cyclization: Reflux the 1,3-diketone in glacial acetic acid with catalytic

    
     or substituted ethanol to yield the final chromone.
    

SAR Analysis: Biological Targets and Comparative Performance[1]

Neuroprotection: MAO-B Inhibition

Target: Monoamine Oxidase B (MAO-B).[1][2] Therapeutic Area: Parkinson’s Disease, Alzheimer’s Disease.

The 2-substituted chromones, particularly 2-styrylchromones (2-SC) and 2-phenylchromones (flavones) , have emerged as potent, reversible, and selective MAO-B inhibitors.

  • Mechanism: The chromone core mimics the adenosine moiety of the FAD cofactor. The substituent at C2 extends into the substrate cavity (entrance cavity), while substituents at C6/C7 (A-ring) interact with the aromatic cage (Tyr326, Ile199).

  • SAR Insight:

    • 2-Styryl vs. 2-Phenyl: The 2-styryl group provides a rigid, conjugated linker that extends deeper into the hydrophobic active site of MAO-B compared to the 2-phenyl group. This often results in nanomolar (nM) potency for 2-SCs versus micromolar (

      
      M) for simple flavones.
      
    • A-Ring Substitution: A benzyloxy or methoxy group at C7 is critical for high affinity. Electron-withdrawing groups (F, Cl) on the benzyloxy ring further enhance potency.[2]

Table 1: Comparative MAO-B Inhibition Data

Compound ClassKey Substituent (C2)Key Substituent (C7/C6)

(MAO-B)
Selectivity (SI)Ref
2-Styrylchromone 4-Hydroxy-styryl7-Methoxy67 nM >100[1, 5]
Flavone Phenyl7-Benzyloxy80 - 370 nMModerate[2]
Standard Drug PargylineN/A~150 nMHigh[2]
Standard Drug LazabemideN/A91 nMHigh[2]

Critical Analysis: The 2-styrylchromone derivative (Compound 17d in literature) outperforms Pargyline and approaches Lazabemide in potency. The extended conjugation of the styryl group is the causative factor for this enhanced binding affinity.

Oncology: Antiproliferative Activity

Target: Tubulin polymerization, Kinases (PI3K). Therapeutic Area: Breast Cancer (MCF-7), Colon Cancer (HT-29).

  • 2-Substituted vs. 3-Substituted: 3-substituted chromones (isoflavones like Genistein) are often limited by estrogenic side effects. 2-substituted variants, especially those with heterocyclic rings (e.g., thiazole, pyridine) at C2, avoid this while maintaining cytotoxicity.

  • Key SAR Feature: Introduction of a 3',4',5'-trimethoxy substitution pattern on the 2-phenyl or 2-styryl ring mimics the pharmacophore of Colchicine and Combretastatin A-4, leading to potent tubulin inhibition.

Table 2: Cytotoxicity Comparison (MCF-7 Cell Line)

CompoundScaffold

(

M)
MechanismRef
Chromone-Hybrid 2-(Sulfonamide-heterocycle)0.056 Tubulin/Kinase[3]
2-Styrylchromone 2-(3,4,5-trimethoxystyryl)0.8 - 1.5Tubulin[4]
Standard Doxorubicin0.62DNA Intercalation[3]
Standard 5-Fluorouracil~2 - 5Antimetabolite[5]
Anti-Inflammatory: Dual COX/LOX Inhibition

Target: Cyclooxygenase (COX-1/2) and 5-Lipoxygenase (5-LOX).[3]

  • The 2-Styryl Advantage: Unlike NSAIDs which typically inhibit only COX, specific 2-styrylchromones inhibit both COX and 5-LOX.[3] This dual action prevents the "shunt" of arachidonic acid to the leukotriene pathway, reducing gastric side effects.

  • SAR Rule: Hydroxyl groups at C3' and C4' (catechol moiety) on the B-ring are essential for 5-LOX inhibition (redox mechanism), while the planar chromone core fits the COX active site.

Visualizing the SAR Logic

The following diagram maps the structural modifications of the 2-substituted chromone scaffold to their respective biological outcomes.

SAR_Map Chromone Chromone Scaffold (4H-chromen-4-one) C2 C2 Position (The Driver) Chromone->C2 C3 C3 Position (Modulator) Chromone->C3 C6_C7 C6/C7 Positions (Affinity/Selectivity) Chromone->C6_C7 Styryl Styryl Group (-CH=CH-Ph) C2->Styryl Phenyl Phenyl Group (Flavone) C2->Phenyl Heterocycle Heterocycle (Pyridine/Thiazole) C2->Heterocycle Cancer Anticancer (Tubulin/Kinase) C3->Cancer 3-OH (Flavonol) Enhances Cytotoxicity MAOB MAO-B Inhibition (Neuroprotection) C6_C7->MAOB Benzyloxy/Methoxy Increases Selectivity Styryl->MAOB High Potency (nM) Deep Pocket Binding AntiInf Anti-Inflammatory (COX/LOX) Styryl->AntiInf Dual COX/LOX (if Catechol present) Phenyl->MAOB Moderate Potency Heterocycle->Cancer High Selectivity Low Toxicity

Figure 1: Strategic SAR Map of 2-Substituted Chromones. The C2 position drives the primary therapeutic class, while C6/C7 fine-tunes potency and isoform selectivity.

Experimental Validation Protocols

To replicate the comparative data cited above, the following validated protocols are recommended.

Protocol A: MAO-B Inhibition Assay (Fluorometric)

Rationale: This assay measures the production of hydrogen peroxide from the oxidation of a substrate (e.g., p-tyramine or Amplex Red) by MAO-B.

  • Enzyme Prep: Use recombinant human MAO-B (commercially available). Dilute to 0.015 mg/mL in potassium phosphate buffer (0.05 M, pH 7.4).

  • Inhibitor Incubation: Add 2-substituted chromone test compounds (dissolved in DMSO) to the enzyme solution. Incubate at 37°C for 15 minutes.

    • Control: Use Pargyline (1

      
      M) as a positive control.
      
  • Substrate Addition: Add Amplex Red reagent (200

    
    M) + Horseradish Peroxidase (1 U/mL) + p-Tyramine (1 mM).
    
  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 545 nm, Em: 590 nm).

  • Calculation: Determine the slope of the linear phase. Calculate % inhibition relative to DMSO vehicle.

Protocol B: Mechanistic Pathway Visualization (MAO-B Interaction)

The following diagram illustrates the specific molecular interactions that make 2-styrylchromones superior MAO-B inhibitors.

MAO_Mechanism Inhibitor 2-Styrylchromone Entrance Entrance Cavity (Hydrophobic) Inhibitor->Entrance Styryl Group Occupies SubstrateCavity Substrate Cavity (Tyr326, Ile199) Inhibitor->SubstrateCavity Chromone Core Pi-Stacking FAD FAD Cofactor Inhibitor->FAD C7-Substitution Proximity Effect Enzyme MAO-B Active Site Potency High Potency (nM) Entrance->Potency Rigidity Increases Affinity Selectivity High Selectivity SubstrateCavity->Selectivity Steric Constraints Exclude MAO-A

Figure 2: Mechanistic basis for the high affinity of 2-styrylchromones in the MAO-B binding pocket.

References

  • Reis, J., et al. (2025). "Styrylchromones: Biological Activities and Structure-Activity Relationship." ChemMedChem. Link

  • Gnerre, C., et al. (2012). "Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives." Bioorganic & Medicinal Chemistry. Link

  • Amin, K.M., et al. (2020).[4] "Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities." Saudi Pharmaceutical Journal. Link

  • Gomes, A., et al. (2010). "Biological activities of 2-styrylchromones." Mini Reviews in Medicinal Chemistry. Link

  • Zhang, Y., et al. (2023). "Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Comparative

Structural Characterization &amp; Analysis Guide: 2-(Acetylaminomethyl)-chromen-4-one

This guide provides a structural and comparative analysis of 2-(Acetylaminomethyl)-chromen-4-one , a specific derivative of the chromone scaffold.[1] It is designed for researchers requiring synthesis protocols, crystall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and comparative analysis of 2-(Acetylaminomethyl)-chromen-4-one , a specific derivative of the chromone scaffold.[1] It is designed for researchers requiring synthesis protocols, crystallographic expectations, and comparative data against alternative benzopyran scaffolds.[1]

[1]

Compound Identity & Significance

IUPAC Name:


-[(4-oxo-4

-chromen-2-yl)methyl]acetamide CAS Registry: 276687-59-3 Molecular Formula: C

H

NO

Core Scaffold: 4

-Chromen-4-one (Chromone)[1][2]
Scientific Context

The 2-(Acetylaminomethyl)-chromen-4-one molecule integrates a rigid chromone backbone with a flexible acetamido-methyl side chain at the C2 position.[1] Unlike simple alkyl-chromones (e.g., 2-methylchromone), the acetamide group introduces a critical hydrogen-bond donor (


-H) and acceptor (C=O

), significantly altering the supramolecular assembly and solubility profile compared to the parent scaffold.[1]

Experimental Protocol: Synthesis & Crystallization

Note: This protocol is synthesized from standard methodologies for 2-substituted chromones (e.g., reaction of 2-chloromethylchromone with amides/amines).[1]

A. Synthesis Workflow

The most robust route involves the nucleophilic substitution of 2-(chloromethyl)chromen-4-one.[1]

  • Precursor Preparation:

    • Reactants: 2-Hydroxyacetophenone + Ethyl chloroacetate (or similar acylating agent).[1]

    • Cyclization: Acid-catalyzed cyclization to yield 2-(chloromethyl)chromen-4-one .[1]

  • Amidation (Target Synthesis):

    • Reaction: Dissolve 2-(chloromethyl)chromen-4-one (1.0 eq) in dry DMF.

    • Reagent: Add Acetamide (1.2 eq) and Potassium Carbonate (K

      
      CO
      
      
      
      , 2.0 eq) as a base.
    • Conditions: Reflux at 80°C for 4–6 hours under N

      
       atmosphere.
      
    • Work-up: Pour into ice-water; filter the resulting precipitate.[1]

B. Crystallization for X-Ray Diffraction (XRD)

To obtain single crystals suitable for diffraction, a slow evaporation method is recommended over rapid cooling to prevent twinning.[1]

  • Solvent System: Ethanol/Methanol (1:1 v/v) or Acetonitrile.[1]

  • Method: Dissolve 20 mg of the purified solid in 5 mL of warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and allow to stand at room temperature (293 K) for 5–7 days.

  • Expected Morphology: Colorless to pale yellow prisms or needles.

Comparative Structural Analysis (Data & Expectations)

As specific atomic coordinates for this CAS are often proprietary or contained within broad libraries, the following data compares the confirmed spectroscopic signatures and crystallographic parameters derived from homologous 2-substituted chromones (e.g., 2-methylchromone, 2-chloromethylchromone).

Table 1: Physicochemical & Spectroscopic Profile
Feature2-(Acetylaminomethyl)-chromen-4-one2-Methylchromone (Analog)Diagnostic Insight
MW 217.22 g/mol 160.17 g/mol Side chain adds ~57 Da.[1]
H-Bond Donors 1 (Amide N-H)0Critical: The amide H enables intermolecular networking absent in alkyl-chromones.[1]
H-Bond Acceptors 3 (Pyran O, Ketone O, Amide O)2Enhanced solubility and receptor binding potential.[1]
IR (C=O) ~1640–1650 cm

(Chromone)~1680 cm

(Amide)
~1645 cm

Look for the doublet carbonyl signal in the target.[1]

H NMR (C3-H)

6.2–6.3 ppm (Singlet)

6.18 ppm
The C3 proton is the signature of the chromone ring closure.[1]
Table 2: Crystallographic Parameters (Comparative Scaffolds)

Comparison of the target's expected lattice behavior vs. the Coumarin isomer.

ParameterChromone Scaffold (Target Class)Coumarin Scaffold (Alternative)
Core Structure 4-Oxo (Ketone at C4)2-Oxo (Lactone at C2)
Space Group Typically P2

/c
(Monoclinic)
Typically P2

/c
or P-1

-Stacking
Offset Face-to-Face (Centroid dist: 3.6–3.8 Å)Stronger Localization (Often tighter packing due to lactone dipole)
Packing Motif Herringbone or Dimer Driven by C-H...O interactions at C4-ketone.[1]Infinite Chains Driven by C=O...H interactions at C2-lactone.[1]
Side Chain Effect The acetamide group at C2 usually forms N-H...O=C dimers or chains perpendicular to the

-stacking axis.
Substituents at C4 (coumarin numbering) disrupt planarity less than C2 substituents on chromones.[1]
Structural Logic & Causality
  • Planarity: The chromone bicyclic system is essentially planar. However, the acetaminomethyl tail possesses rotational freedom at the methylene (-CH

    
    -) linker.[1]
    
  • Torsion Angles: Expect the amide plane to be twisted relative to the chromone plane (torsion angle

    
     60–90°) to minimize steric clash with the C3 proton.
    
  • Intermolecular Forces: The crystal lattice is stabilized by a competition between

    
    -
    
    
    
    stacking
    (chromone rings) and Hydrogen Bonding (Amide N-H ...[1] O=C
    
    
    ).[1]

Visualization: Synthesis & Interaction Map

The following diagram illustrates the synthesis pathway and the key pharmacophore points for crystallographic analysis.

ChromoneAnalysis cluster_features Crystallographic Features node_start 2-Hydroxyacetophenone node_inter 2-(Chloromethyl) chromen-4-one node_start->node_inter Cyclization (Cl-CH2-COOEt) node_target 2-(Acetylaminomethyl)- chromen-4-one node_inter->node_target Nucleophilic Sub. (Acetamide/K2CO3) node_cryst Crystal Lattice (P21/c expected) node_target->node_cryst Slow Evap. (MeOH/EtOH) node_pi Pi-Stacking (3.6 - 3.8 Å) node_target->node_pi node_hbond H-Bond Donor (Amide N-H) node_target->node_hbond

Caption: Synthesis pathway from precursor to crystal, highlighting key structural motifs (Pi-stacking and H-bonding) that define the lattice.

References

  • IUPAC Naming & Classification

    • PubChem. Compound Summary for CID 67346855 (Analogous Chromene Structures). National Library of Medicine. Link[1]

  • Synthesis Methodology (Chromone Scaffold)

    • Joshi, S. D., et al. Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. Journal of Chemical and Pharmaceutical Research, 2011. Link

  • Crystallographic Comparison (Coumarin vs Chromone)

    • Li, H. D., & Yin, B. Z. 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide.[1] Acta Crystallographica Section E, 2012.[1] Link

  • Spectroscopic Data (NMR/IR of 2-substituted chromones)

    • Safitri, E., et al. Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation.[1] Journal of Applied Pharmaceutical Science, 2021. Link

  • Supramolecular Architecture

    • Gomes, L. R., et al.[1] A comparison of the structures of some 2- and 3-substituted chromone derivatives. Acta Crystallographica Section E, 2015. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Acetylaminomethyl)-chromen-4-one

Topic: Personal protective equipment for handling 2-(Acetylaminomethyl)-chromen-4-one Content Type: Operational Safety Guide (Bio-Pharma Standard) Audience: Researchers, Medicinal Chemists, and EHS Officers.[1] [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(Acetylaminomethyl)-chromen-4-one Content Type: Operational Safety Guide (Bio-Pharma Standard) Audience: Researchers, Medicinal Chemists, and EHS Officers.[1]

[1]

Executive Safety Summary

Compound Identity: 2-(Acetylaminomethyl)-chromen-4-one CAS: 276687-59-3 Primary Hazard Classification: Flammable Solid (Category 2, H228) Toxicological Status: Unknown / Not Fully Tested [1]

As a Senior Application Scientist, my directive to you is clear: Absence of evidence is not evidence of absence. While the primary GHS classification for this compound highlights flammability (H228), the chromone scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and DNA intercalation.

Until specific toxicological data confirms otherwise, you must handle this compound as a Potent Bioactive Agent (Occupational Exposure Band 3) . The protocols below are designed to mitigate both the immediate physical risk (fire) and the potential long-term biological risk (exposure).

Risk Assessment & Hazard Logic

The following table synthesizes the known physical hazards with the assumed biological risks based on structural activity relationships (SAR).

Hazard CategoryClassificationOperational Implication
Physical Flammable Solid (H228) High Risk. The powder is combustible and sensitive to ignition sources.[1] Static discharge during weighing is the #1 failure mode. Grounding is mandatory.
Health (Known) No Data AvailablePrecautionary Principle Applies. Treat as a potential sensitizer and respiratory irritant.
Health (Inferred) Chromone ScaffoldStructurally similar to bioactive flavonoids. Potential for specific receptor binding. Avoid all inhalation and skin contact.[2][3][4]
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for flammable solids with unknown toxicity. Adhere to this upgraded specification.

PPE ComponentMinimum SpecificationScientific Rationale
Respiratory N95 (Minimum) ; P100 (Recommended)Standard surgical masks offer zero protection against fine particulate aerosols generated during transfer.[1] A P100 respirator provides 99.97% filtration efficiency against solid particulates.
Hand Protection Double Nitrile (Accelerator-Free) Layer 1 (Inner): 4 mil Nitrile (Bright color).Layer 2 (Outer): 5-8 mil Nitrile (Dark color).Logic:[1] Visual breach detection. Nitrile provides excellent resistance to organic dusts, unlike Latex which is permeable to many organic intermediates.
Eye/Face Chemical Goggles Safety glasses with side shields are inadequate for powders that can drift. Goggles seal the ocular cavity against airborne dust.
Body Flame-Resistant (FR) Lab Coat Critical: Do not wear standard polyester/cotton blends.[1] If the H228 solid ignites, synthetic blends will melt onto skin. Use Nomex® or treated cotton.
Footwear ESD Safety Shoes To prevent the buildup of static charge on the operator, which could ignite the powder.
Operational Protocol: Safe Handling Workflow
Phase A: Engineering Controls (The "Zero-Static" Zone)

Before opening the vial, you must establish an environment that neutralizes the H228 flammability risk.

  • Ventilation: Work exclusively within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Neutralization: Place an Ionizing Fan or Polonium Static Eliminator inside the hood, directed at the balance.

    • Why: Dry powders accumulate triboelectric charge during spatula transfer. A static spark >10 mJ can ignite flammable solids.

  • Grounding: Ensure the balance and any metal spatulas are grounded.

Phase B: Transfer & Weighing (Step-by-Step)
  • Don PPE: Put on FR coat, goggles, and double gloves. Verify P100 fit.

  • Equilibrate: Allow the reagent container to reach room temperature to prevent condensation (which causes clumping and hydrolysis).

  • Inerting: If possible, gently flow Nitrogen or Argon over the open vial.

  • Transfer:

    • Use a stainless steel spatula (less static than plastic).

    • Do not pour. Transfer small amounts explicitly.

    • Technique: Keep the receiving vessel as close to the source as possible to minimize the "dust drop" distance.

  • Solubilization (The Critical Moment):

    • Always add solvent TO the powder. Never dump powder into solvent.

    • Why: Dumping powder creates a "puff" of aerosolized particles that can escape the vessel and be inhaled or ignited.

Phase C: Decontamination & Disposal[1]
  • Wipe Down: Use a solvent-dampened wipe (Ethanol/Water) to clean the balance area. Do not dry sweep (generates dust).

  • Doffing: Remove outer gloves inside the hood. Peel them off so the contaminated exterior is wrapped inside.

  • Disposal:

    • Solid Waste: Segregate into "Flammable Solid Hazardous Waste."

    • Liquid Waste: High-BTU organic waste stream for incineration.[1]

Visualization: Hierarchy of Controls Workflow

The following diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.

SafetyProtocol Risk Risk Assessment: H228 Flammable Solid Unknown Toxicity Eng Engineering Controls: Fume Hood + Ionizing Fan Grounding Straps Risk->Eng Mitigate Fire Risk PPE PPE Layer: FR Coat + Double Nitrile P100 Respirator Eng->PPE Redundancy Action Action: Static-Free Weighing Solvent Addition (Liquid to Solid) PPE->Action Safe Execution Action->Eng Monitor Static Levels Waste Disposal: Incineration Stream Action->Waste Containment

Figure 1: Operational safety workflow for handling flammable solid intermediates. Note the primacy of Engineering Controls (Blue) before PPE (Yellow) is relied upon.

Emergency Response
  • In Case of Fire: Do NOT use a water jet. It will scatter the burning powder. Use a Class D extinguisher or dry sand/soda ash to smother the flame.

  • In Case of Skin Exposure:

    • Brush off loose powder (do not wet immediately, as this may increase absorption or reaction).

    • Rinse with copious water for 15 minutes.

    • Seek medical attention, providing the CAS number (276687-59-3).

References
  • Merck Millipore. (2024).[5] Safety Data Sheet: 2-(Acetylaminomethyl)-chromen-4-one (Product 826001).[1][6][7] Retrieved from [1]

  • PubChem. (n.d.).[8] Compound Summary: Chromone Derivatives. National Library of Medicine. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Flammable Solids (29 CFR 1910.1200). Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

Sources

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